(3-Bromo-2-fluorophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZLYZVAYZQVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650458 | |
| Record name | (3-Bromo-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-32-4 | |
| Record name | (3-Bromo-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluorobenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-fluorophenyl)methanol is a halogenated aromatic alcohol. The presence of both bromine and fluorine atoms on the phenyl ring, ortho and meta to the hydroxymethyl group, imparts unique electronic properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 261723-32-4 | [1] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.02 g/mol | [1] |
| Melting Point | 36.0 to 40.0 °C | [1] |
| Boiling Point | 263.2 ± 25.0 °C (Predicted) | [1] |
| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.80 ± 0.10 (Predicted) | [1] |
| Appearance | White solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis and Reactivity
Synthesis
The primary route for the synthesis of this compound involves the reduction of the corresponding carboxylic acid or its ester derivative. A common laboratory-scale synthesis protocol is outlined below.
Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 3-bromo-2-fluorobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in THF, is added dropwise via the dropping funnel under a nitrogen atmosphere.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid solution at 0 °C.
-
Workup: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis of this compound via reduction.
Reactivity
This compound exhibits reactivity characteristic of a primary benzylic alcohol. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the aromatic ring and the hydroxyl group.
-
Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde, 2-bromo-3-fluorobenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[1] Stronger oxidizing agents can lead to the formation of the corresponding carboxylic acid.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acyl halides and etherification with alkyl halides under appropriate conditions.
-
Substitution Reactions: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. This makes it a versatile building block in the synthesis of more complex molecules.
Caption: Oxidation of this compound to the corresponding aldehyde.
Safety and Handling
This compound is classified as an irritant.[1] Therefore, appropriate safety precautions must be observed during its handling and use.
-
Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
This compound is a key synthetic intermediate with well-defined chemical properties. Its versatile reactivity, stemming from the presence of the hydroxyl group and the halogenated aromatic ring, makes it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to proper experimental and safety protocols is essential when working with this compound.
References
An In-depth Technical Guide to the Structure Elucidation of (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of (3-Bromo-2-fluorophenyl)methanol. This compound, a halogenated aromatic alcohol, serves as a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application in synthesizing novel pharmaceutical agents and advanced materials.
Compound Identification and Properties
This compound is a white to off-white solid at room temperature. A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-2-fluorobenzyl alcohol |
| CAS Number | 261723-32-4 |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.03 g/mol |
| Melting Point | 36-40 °C |
| Appearance | White to almost white crystalline solid |
Spectroscopic Analysis for Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The logical workflow for this process is outlined in Figure 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz)
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | m | 1H | Ar-H |
| ~7.1 - 7.3 | m | 2H | Ar-H |
| ~4.8 | s | 2H | -CH₂ -OH |
| ~2.0 (broad) | s | 1H | -CH₂-OH |
m = multiplet, s = singlet
Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz)
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 (d) | C -F (J_CF coupling) |
| ~130 - 135 | Ar-C |
| ~125 - 130 | Ar-C |
| ~120 - 125 (d) | Ar-C (J_CF coupling) |
| ~115 - 120 (d) | Ar-C (J_CF coupling) |
| ~110 - 115 (d) | C -Br (J_CF coupling) |
| ~60 - 65 | -CH₂ -OH |
d = doublet
Expected ¹⁹F NMR Spectral Data (in CDCl₃)
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the neighboring bromine and hydroxymethyl groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a solid sample.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-O stretch (alcohol) |
| 1100 - 1000 | Strong | C-F stretch |
| 700 - 550 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and connectivity. When coupled with Gas Chromatography (GC-MS), it also serves as a purification and identification tool.
Expected Mass Spectral Data (Electron Ionization - EI)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Relative Intensity | Assignment |
| 204/206 | ~1:1 | [M]⁺ Molecular ion peak |
| 187/189 | ~1:1 | [M - OH]⁺ |
| 125 | Variable | [M - Br]⁺ |
| 107 | Variable | [M - Br - H₂O]⁺ |
| 77 | Variable | [C₆H₅]⁺ fragment (from further fragmentation) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse width ~30°, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay (2-5 s) are typically required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use an appropriate spectral width to cover the expected chemical shift range for aromatic fluorine compounds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: ~250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: ~230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and fragmentation patterns.
Synthesis and Reaction Pathways
A common synthetic route to this compound involves the reduction of the corresponding benzoic acid or its ester derivative. This transformation is a key step in utilizing this building block for more complex molecules.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting NMR, FT-IR, and MS data, researchers can unequivocally confirm the identity and purity of this important chemical intermediate, ensuring its suitability for downstream applications in drug discovery and materials science. The detailed protocols and expected spectral data provided in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds.
An In-depth Technical Guide to (3-bromo-2-fluorophenyl)methanol (CAS 261723-32-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-bromo-2-fluorophenyl)methanol, CAS number 261723-32-4. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics.
Core Properties and Specifications
This compound is a halogenated aromatic alcohol. The strategic placement of the bromo and fluoro substituents on the phenyl ring imparts unique reactivity and makes it a key intermediate in the synthesis of complex molecules, including inhibitors of Complement Factor D.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261723-32-4 | ChemicalBook[2] |
| IUPAC Name | This compound | LookChem[3] |
| Synonyms | 3-Bromo-2-fluorobenzyl alcohol | TCI |
| Molecular Formula | C₇H₆BrFO | ChemicalBook[2] |
| Molecular Weight | 205.02 g/mol | ChemicalBook[2] |
| Appearance | White to off-white solid | TCI |
| Melting Point | 36.0 to 40.0 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 263.2 ± 25.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.658 ± 0.06 g/cm³ | ChemicalBook[2] |
| SMILES | OCc1cccc(Br)c1F | ChemicalBook[2] |
| Storage | Sealed in a dry, room temperature environment | ChemicalBook[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid or aldehyde. Below are detailed experimental protocols for these transformations.
Experimental Protocol 1: Synthesis from 3-bromo-2-fluorobenzoic acid
This protocol describes the reduction of 3-bromo-2-fluorobenzoic acid using a borane-tetrahydrofuran complex. This is a common and effective method for the reduction of carboxylic acids to alcohols.[4][5]
Materials:
-
3-bromo-2-fluorobenzoic acid (1 equivalent)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-fluorobenzoic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Experimental Protocol 2: Synthesis from 3-bromo-2-fluorobenzaldehyde
This protocol outlines the reduction of 3-bromo-2-fluorobenzaldehyde using sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.[6][7]
Materials:
-
3-bromo-2-fluorobenzaldehyde (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.2 equivalents)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-bromo-2-fluorobenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic routes to this compound.
Application in Drug Discovery: A Precursor to Complement Factor D Inhibitors
This compound is a documented starting material in the synthesis of potent and selective inhibitors of Complement Factor D.[1] Factor D is a serine protease that plays a crucial, rate-limiting role in the activation of the alternative complement pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.
The Alternative Complement Pathway and the Role of Factor D
The alternative complement pathway is a critical first line of defense against pathogens. It is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). C3(H₂O) then binds to Factor B, which is subsequently cleaved by Factor D to form the initial C3 convertase, C3(H₂O)Bb. This convertase cleaves more C3 into C3a (an anaphylatoxin) and C3b. C3b can covalently attach to cell surfaces and initiate a powerful amplification loop. Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the potent C3 convertase, C3bBb. This enzyme complex drives the exponential amplification of the complement cascade, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which lyses target cells.
By inhibiting Factor D, the entire amplification loop of the alternative pathway can be effectively shut down, making it an attractive therapeutic target for diseases characterized by excessive complement activation.
Caption: Role of Factor D in the alternative complement pathway.
Suppliers
A number of chemical suppliers offer this compound. Researchers should inquire with the suppliers for the most current pricing and availability.
Table 2: Selected Suppliers of this compound
| Supplier | Location |
| TCI (Tokyo Chemical Industry) | Global |
| Sigma-Aldrich (Merck) | Global |
| Fisher Scientific | Global |
| ChemicalBook | Global |
| LookChem | China |
| BLD Pharm | China |
| Cymit Química S.L. | Spain |
Conclusion
This compound (CAS 261723-32-4) is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of Complement Factor D inhibitors highlights its importance in the development of novel therapies for a range of complement-mediated diseases. The synthetic protocols provided in this guide offer a foundation for the laboratory-scale preparation of this valuable compound. As research into complement-driven pathologies continues to expand, the demand for versatile building blocks like this compound is likely to increase.
References
- 1. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 2. This compound CAS#: 261723-32-4 [m.chemicalbook.com]
- 3. healthchems.lookchem.com [healthchems.lookchem.com]
- 4. Buy (3-Bromo-2-fluorophenyl)(phenyl)methanol [smolecule.com]
- 5. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. (4-Bromo-2-(trifluoromethoxy)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Fundamental Synthesis Routes for (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic strategies for obtaining (3-Bromo-2-fluorophenyl)methanol, a key building block in the development of pharmaceutical and agrochemical compounds. This document details the primary synthesis pathways, provides representative experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.
Introduction
This compound is a substituted benzyl alcohol derivative whose structural features, including the presence of bromine and fluorine atoms, make it a valuable intermediate in organic synthesis. These halogen substituents provide handles for further functionalization through various coupling reactions and nucleophilic substitutions, allowing for the construction of complex molecular architectures. This guide will focus on the two most fundamental and widely applicable synthetic routes: the reduction of 3-bromo-2-fluorobenzaldehyde and the reduction of 3-bromo-2-fluorobenzoic acid.
Synthesis Route 1: Reduction of 3-Bromo-2-fluorobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. For the synthesis of this compound, the reduction of its corresponding aldehyde, 3-bromo-2-fluorobenzaldehyde, is a direct and efficient method. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its selectivity for aldehydes and ketones, its operational simplicity, and its compatibility with protic solvents like methanol and ethanol.
Reaction Pathway
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(3-Bromo-2-fluorophenyl)methanol is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a bromine atom, a fluorine atom, and a hydroxymethyl group on the phenyl ring creates a unique electronic landscape, defining its reactivity towards both electrophiles and nucleophiles. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, grounded in fundamental principles of organic chemistry. We will dissect the interplay of inductive and resonance effects of the substituents to predict the regioselectivity of various transformations and propose robust experimental protocols for the validation of these theoretical assessments. This document is intended to serve as a practical resource for researchers aiming to incorporate this valuable synthon into their synthetic strategies.
Introduction: The Strategic Importance of this compound
Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The specific compound, this compound (CAS No: 261723-32-4), offers a particularly interesting substitution pattern.[1][2][3][4] The presence of two distinct halogen atoms allows for selective functionalization, for instance, through metal-catalyzed cross-coupling reactions, while the hydroxymethyl group provides a handle for oxidation, esterification, or conversion to a benzylic halide. Understanding the inherent electrophilic and nucleophilic characteristics of the aromatic core is paramount to unlocking its full synthetic potential.
This guide will provide a detailed examination of the molecule's electronic architecture to predict its behavior in key reaction classes, including electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).
Electronic Landscape Analysis: Predicting Reactive Sites
The reactivity of the benzene ring in this compound is governed by the cumulative electronic effects of its three substituents: the fluoro group at C2, the bromo group at C3, and the hydroxymethyl group at C1.
Substituent Effects on the Aromatic Ring
-
Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which is ortho, para-directing. In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation.[5]
-
Bromine (at C3): Similar to fluorine, bromine is an electronegative halogen that deactivates the ring through a strong -I effect. It also has a +M effect, but this is weaker than that of fluorine due to less effective orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals. Like all halogens, it is an ortho, para-director.
-
Hydroxymethyl Group (-CH₂OH, at C1): This group is generally considered to be weakly activating or nearly neutral in its effect on the aromatic ring's reactivity towards electrophiles. It does not possess a strong resonance effect with the ring. Its primary influence is a weak electron-donating inductive effect.
The interplay of these effects dictates the electron density at each of the unsubstituted carbon atoms (C4, C5, and C6), thereby determining the most probable sites for electrophilic attack.
Identifying Nucleophilic Sites (for Electrophilic Attack)
The benzene ring itself, being an electron-rich π-system, is inherently nucleophilic. Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives.[5] The key to predicting the outcome of an EAS reaction on this compound lies in assessing the directing effects of the existing substituents.
Both the fluorine and bromine atoms are ortho, para-directors. However, due to their strong -I effects, they deactivate the ring. The hydroxymethyl group is a weak activator. In polysubstituted benzenes, the most activating group generally dictates the position of substitution.[6] However, in this case, all substituents are either deactivating or weakly activating.
Let's analyze the potential sites for electrophilic attack:
-
C4: This position is para to the hydroxymethyl group and meta to both the fluorine and bromine atoms.
-
C5: This position is meta to the hydroxymethyl group and the fluorine atom, and para to the bromine atom.
-
C6: This position is ortho to the hydroxymethyl group and the fluorine atom, and meta to the bromine atom.
Considering the ortho, para-directing nature of the halogens, the C5 position (para to bromine) and the C6 position (ortho to fluorine) would be electronically favored by these substituents. The weakly activating hydroxymethyl group would favor the C6 (ortho) and C4 (para) positions.
However, the strong deactivating inductive effects of the halogens will significantly reduce the nucleophilicity of the ring, particularly at the positions closest to them. The C6 position is ortho to both the highly electronegative fluorine and the hydroxymethyl group, making it sterically hindered and electronically deactivated. The C5 position is para to the bromine, which is a stronger deactivator than the hydroxymethyl group. The C4 position is para to the weakly activating hydroxymethyl group and meta to the deactivating halogens.
Therefore, the C4 and C5 positions are the most likely nucleophilic sites for electrophilic aromatic substitution, with the exact regioselectivity depending on the specific electrophile and reaction conditions.
Diagram: Analysis of Nucleophilic Sites
Caption: Predicted primary nucleophilic sites on the aromatic ring of this compound for electrophilic attack.
Identifying Electrophilic Sites (for Nucleophilic Attack)
The molecule possesses several potential electrophilic sites:
-
The Benzylic Carbon: The carbon of the hydroxymethyl group is an electrophilic site. It can be attacked by nucleophiles, especially after activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group like a tosylate).
-
The Aromatic Carbons Bearing Halogens (C2 and C3): The carbons attached to the fluorine and bromine atoms are electron-deficient due to the high electronegativity of the halogens. These positions are potential sites for nucleophilic aromatic substitution (SNAr). SNAr reactions are generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[7] In this molecule, there are no strong nitro- or cyano-type activating groups. However, the cumulative electron-withdrawing effect of the two halogens might render the ring sufficiently electron-poor to react with very strong nucleophiles under forcing conditions. The fluorine atom is generally a better leaving group than bromine in SNAr reactions. Therefore, C2 is the most probable electrophilic site on the aromatic ring for nucleophilic attack .
-
The Carbonyl Carbon (upon oxidation): Oxidation of the primary alcohol to an aldehyde or carboxylic acid would introduce a highly electrophilic carbonyl carbon.
Diagram: Analysis of Electrophilic Sites
Caption: Predicted primary electrophilic sites of this compound for nucleophilic attack.
Proposed Experimental Verification
The theoretical predictions outlined above can be validated through a series of well-established experimental protocols.
Probing Nucleophilic Sites via Electrophilic Aromatic Substitution
A standard EAS reaction, such as nitration or bromination, can be performed to determine the regioselectivity of electrophilic attack.
Protocol: Nitration of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.
-
Preparation of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) to the dropping funnel.
-
Reaction Execution: Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the temperature at 0-5 °C.
-
Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture slowly over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Work-up and Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Analyze the purified product(s) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine the position of the nitro group and the ratio of isomers formed. The relative integration of signals in the ¹H NMR spectrum corresponding to the different isomers will provide a quantitative measure of the regioselectivity.
Expected Outcome: Based on our analysis, a mixture of 4-nitro and 5-nitro isomers is expected. The precise ratio will provide empirical evidence for the relative nucleophilicity of the C4 and C5 positions.
Probing Electrophilic Sites via Nucleophilic Reactions
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), a strong nucleophile such as sodium methoxide (2.0 eq.), and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the mixture at a high temperature (e.g., 100-150 °C) for several hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After cooling, quench the reaction with water and extract the product.
-
Characterization: Analyze the product to determine if substitution of the fluorine or bromine has occurred. The presence of a methoxy group in place of fluorine at C2 would confirm the electrophilicity of this site.
Protocol 2: Activation and Substitution at the Benzylic Position
-
Conversion to Benzylic Bromide: React this compound with a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to convert the alcohol to the corresponding benzylic halide.
-
Nucleophilic Substitution: Treat the resulting benzylic halide with a nucleophile (e.g., sodium cyanide, sodium azide) in a suitable solvent (e.g., acetone, DMF).
-
Analysis: Characterize the product to confirm that substitution has occurred at the benzylic carbon.
Diagram: Experimental Workflow for Verification
Caption: A logical workflow for the experimental validation of predicted reactive sites.
Quantitative Insights: Hammett Equation
| Substituent | σ_meta | σ_para |
| -F | 0.34 | 0.06 |
| -Br | 0.39 | 0.23 |
| -CH₂OH | ~0.00 | ~0.00 |
Data sourced from established literature. The values for -CH₂OH are approximately neutral.
The positive σ values for the halogens confirm their electron-withdrawing nature, which deactivates the ring. The near-zero value for the hydroxymethyl group indicates its minimal electronic impact on the aromatic system's reactivity in electrophilic substitution. This quantitative data supports our qualitative analysis that the halogens are the dominant electronic directors, albeit deactivating ones.
Conclusion
This compound presents a nuanced reactivity profile shaped by the competing and cooperating electronic influences of its substituents. Our analysis predicts that the primary nucleophilic sites for electrophilic attack are the C4 and C5 positions of the aromatic ring. Conversely, the principal electrophilic sites for nucleophilic attack are the benzylic carbon (upon activation) and the C2 carbon (via SNAr) .
This guide provides a robust theoretical framework and actionable experimental protocols for scientists to confidently employ this compound in their synthetic endeavors. By understanding and verifying its electrophilic and nucleophilic characteristics, researchers can strategically design reaction sequences to access novel and complex molecular architectures.
References
- 1. 261723-32-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 261723-32-4 [m.chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
Unlocking the Potential of (3-Bromo-2-fluorophenyl)methanol: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Building Block for Drug Discovery and Materials Science
(3-Bromo-2-fluorophenyl)methanol , a halogenated aromatic alcohol, presents a compelling scaffold for innovation in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, offers a versatile platform for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential research applications of this valuable chemical intermediate, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in research and development.
| Property | Value | Reference |
| CAS Number | 261723-32-4 | [1] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.02 g/mol | [1] |
| Melting Point | 36.0 to 40.0 °C | [1] |
| Boiling Point (Predicted) | 263.2 ± 25.0 °C | [1] |
| Density (Predicted) | 1.658 ± 0.06 g/cm³ | [1] |
| Appearance | White solid | [1] |
The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid, or its ester derivatives.
Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established reduction methodologies for similar compounds.
Materials:
-
3-Bromo-2-fluorobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Caption: Synthetic workflow for this compound.
Potential Research Areas
The strategic placement of the bromo and fluoro substituents on the phenyl ring of this compound opens up a vast landscape of research opportunities.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The presence of the bromine atom provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, creating diverse libraries of compounds for biological screening.
A notable application lies in the development of antiviral agents . A Chinese patent (CN105294567A) discloses substituted 3-fluorophenyl methanol compounds with significant antiviral activity, particularly against cytomegalovirus (CMV).[2] The patent highlights that these compounds exhibit markedly enhanced effectiveness and improved safety profiles compared to existing drugs like valganciclovir and ganciclovir.[2]
Furthermore, the fluorophenyl moiety is a common feature in many kinase inhibitors . The fluorine atom can enhance binding affinity to the target protein through favorable interactions and can also improve metabolic stability, a desirable property for drug candidates.[3] The this compound scaffold can be elaborated to generate novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Caption: Drug discovery workflow utilizing this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This generalized protocol outlines the key steps for a Suzuki-Miyaura coupling reaction using this compound as the starting material.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Materials Science: Building Blocks for Organic Electronics
The unique electronic properties conferred by the halogen substituents make this compound an attractive starting material for the synthesis of novel organic electronic materials. Derivatives of this compound could find applications in Organic Light-Emitting Diodes (OLEDs) . The introduction of specific chromophoric and charge-transporting moieties through reactions at the bromine position can lead to the development of new emitters, hosts, or charge-transport materials with tailored properties for enhanced device performance.
Caption: Workflow for developing OLED materials.
Conclusion
This compound is a chemical intermediate with significant untapped potential. Its versatile structure, amenable to a variety of chemical transformations, makes it an ideal starting point for the exploration of new chemical space in both medicinal chemistry and materials science. The demonstrated utility in the synthesis of potent antiviral agents and the potential for creating novel kinase inhibitors and OLED materials underscore the importance of further research into this promising building block. This guide serves as a foundational resource to inspire and facilitate future investigations into the diverse applications of this compound.
References
- 1. This compound CAS#: 261723-32-4 [m.chemicalbook.com]
- 2. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of Substituted Fluorophenylmethanols: Synthesis, Biological Activity, and Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Within the vast landscape of fluorinated compounds, substituted fluorophenylmethanols represent a privileged scaffold. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this important class of molecules. We consolidate quantitative data on synthetic yields and biological activities into comparative tables, provide detailed experimental protocols for key synthetic transformations and biological assays, and present logical workflows and signaling pathways using visual diagrams to illuminate structure-activity relationships and mechanisms of action. This document serves as an in-depth resource for researchers engaged in the design and development of novel therapeutics leveraging the unique attributes of the fluorophenylmethanol core.
Introduction: The Role of Fluorine in Drug Design
The strategic introduction of fluorine into drug candidates can profoundly influence a molecule's properties.[1] The high electronegativity and small atomic radius of the fluorine atom can alter pKa, conformational preference, and metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Specifically, the fluorophenylmethanol moiety, a benzyl alcohol structure with one or more fluorine atoms on the aromatic ring, serves as a versatile intermediate and a key pharmacophore in a range of biologically active compounds.[3] Its utility is particularly notable in the development of antifungal, antiviral, and anticancer agents, where the fluorinated ring can engage in specific interactions with biological targets and the methanol group provides a handle for further chemical modification.[4][5][6]
Synthesis of Substituted Fluorophenylmethanols
The primary and most direct route to substituted fluorophenylmethanols is the reduction of the corresponding fluorophenyl ketones (acetophenones, benzophenones, etc.). This transformation can be achieved through various methods, including chemical reduction and asymmetric synthesis to yield chiral alcohols, which are often crucial for biological activity.
General Synthetic Workflow: Reduction of Fluorinated Ketones
The most common synthetic pathway involves the reduction of a commercially available or synthesized substituted fluoroacetophenone. This workflow allows for significant diversity in the final product based on the choice of starting ketone and the reduction method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of (3-Bromo-2-fluorophenyl)methanol
An In-depth Technical Guide to (3-Bromo-2-fluorophenyl)methanol
This guide provides comprehensive technical information on this compound, a halogenated benzyl alcohol derivative of interest in synthetic organic chemistry and as a building block in the development of novel compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.
Core Compound Data
This compound is a substituted aromatic alcohol. The strategic placement of bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate for introducing these halogens into more complex molecular architectures through various coupling and substitution reactions.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.02 g/mol | [1] |
| CAS Number | 261723-32-4 | [1] |
| Appearance | White solid | [1] |
| Melting Point | 36.0 to 40.0 °C | [1] |
Experimental Protocols
The following sections describe representative methodologies for the synthesis and characterization of this compound. These protocols are based on common synthetic transformations for related compounds.
Synthesis Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid
A primary route for synthesizing this compound is the reduction of the corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. Borane complexes are effective reagents for this transformation.[2]
Materials:
-
3-Bromo-2-fluorobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, dissolve 3-bromo-2-fluorobenzoic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1M solution of borane-tetrahydrofuran complex dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl.
-
Partition the mixture between diethyl ether and water. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Characterization Protocol
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.
-
Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the calculated mass (205.02 g/mol ), showing the characteristic isotopic pattern for a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A high-purity sample should exhibit a single major peak.
Diagrams and Workflows
The following diagrams illustrate the logical relationships and experimental workflow associated with this compound.
Caption: A workflow diagram illustrating the synthesis and subsequent characterization of the target compound.
Caption: Logical relationship between the compound and its core chemical identifiers.
References
Methodological & Application
Synthesis of (3-Bromo-2-fluorophenyl)methanol: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of (3-Bromo-2-fluorophenyl)methanol, a valuable building block in the development of novel pharmaceutical compounds and functional materials. The protocol outlines the reduction of 3-bromo-2-fluorobenzaldehyde using sodium borohydride, a widely used and efficient method for the conversion of aldehydes to primary alcohols.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and the final product.
| Compound Name | 3-bromo-2-fluorobenzaldehyde (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₄BrFO | C₇H₆BrFO |
| Molecular Weight ( g/mol ) | 203.01 | 205.02 |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point (°C) | 48-52 | 36-40[1] |
| Boiling Point (°C) | Not readily available | 263.2 ± 25.0 (Predicted)[1] |
| Typical Yield (%) | - | >90% (based on similar reductions) |
Experimental Protocol: Reduction of 3-bromo-2-fluorobenzaldehyde
This protocol details the synthesis of this compound via the reduction of 3-bromo-2-fluorobenzaldehyde with sodium borohydride.
Materials and Reagents:
-
3-bromo-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (NaBH₄) (1.1 eq.) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture to quench the excess sodium borohydride and neutralize the reaction. Continue adding HCl until the pH of the solution is approximately 2-3.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (CH₂Cl₂) to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic extracts and wash successively with deionized water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Logical Workflow of the Synthesis
The following diagram illustrates the key steps involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of (3-Bromo-2-fluorophenyl)methanol in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective derivatization to generate a diverse range of complex molecules.[1] The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering foundational methods for the synthesis of novel compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] this compound is an attractive substrate for these transformations, featuring a reactive bromine atom for oxidative addition to the palladium catalyst, a fluorine atom that can modulate the physicochemical properties of the resulting products, and a versatile methanol group amenable to further functionalization.[1] The unique substitution pattern of this molecule makes it a valuable precursor for the synthesis of novel biaryl, styrenyl, alkynyl, and amino-substituted aromatic compounds, which are key motifs in many pharmaceutical agents and functional materials.[1] These application notes provide starting points for methodology development and can be adapted and optimized for specific research and development needs.
Data Presentation: Representative Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize proposed reaction conditions for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. These conditions are based on established protocols for similar aryl bromide substrates.[2][3][4]
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3 equiv) | Toluene | 100 | 16 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ (2.5 equiv) | THF | 80 | 18 |
Table 2: Heck Coupling of this compound
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| Styrene | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Et₃N (1.5 equiv) | DMF | 100 | 24 |
| n-Butyl acrylate | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | NaOAc (2 equiv) | DMAc | 120 | 18 |
| 1-Octene | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ (2 equiv) | NMP | 110 | 20 |
Table 3: Sonogashira Coupling of this compound
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (1 mol%) | Et₃N | THF | 60 | 6 |
| 1-Heptyne | Pd(PPh₃)₄ (3 mol%) | CuI (1.5 mol%) | Diisopropylamine | Toluene | 70 | 8 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (1 mol%) | Piperidine | DMF | 80 | 10 |
Table 4: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu (1.2 equiv) | Toluene | 100 | 18 |
| Aniline | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ (1.5 equiv) | 1,4-Dioxane | 110 | 24 |
| Benzylamine | PdCl₂(dppf) (3 mol%) | K₃PO₄ (2 equiv) | t-BuOH | 90 | 20 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines and other aryl bromides.[4][5]
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.03 mmol, 3 mol%).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
Reaction Conditions: Seal the flask and heat the mixture in an oil bath at 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Procedure for Heck Coupling
This protocol is based on general procedures for the Heck reaction of aryl bromides.[6][7]
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), and Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%). Evacuate and backfill the vessel with an inert gas.
Reagent Addition: Add N,N-Dimethylformamide (DMF), the alkene (e.g., styrene, 1.4 equiv), and Triethylamine (Et₃N) (1.5 equiv).
Reaction Conditions: Stir the reaction mixture at 100 °C for 24 hours. Monitor the reaction progress by GC analysis.
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography.
General Procedure for Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling.[2][8]
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and Copper(I) iodide [CuI] (1-5 mol%).
Solvent and Base Addition: Add anhydrous and degassed Tetrahydrofuran (THF) and Triethylamine (Et₃N).
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv) dropwise at room temperature.
Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the residue by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination.[9][10][11]
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (3 mol%), and Sodium tert-butoxide (NaOt-Bu) (1.2 equiv) to a reaction tube.
Solvent Addition: Add anhydrous and degassed toluene.
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for 18 hours. Monitor the reaction by LC-MS.
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Buy (3-Bromo-2-fluorophenyl)(phenyl)methanol [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Strategic Application of (3-Bromo-2-fluorophenyl)methanol in Modern Medicinal Chemistry: A Guide for Researchers
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a sophisticated interplay of rational design, synthetic ingenuity, and a deep understanding of biological pathways. In this context, the selection of appropriate starting materials and key intermediates is of paramount importance. (3-Bromo-2-fluorophenyl)methanol has emerged as a valuable building block, offering a unique combination of steric and electronic properties that have been strategically exploited in the synthesis of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use for researchers, scientists, and drug development professionals.
The Versatility of the 3-Bromo-2-fluorophenyl Moiety: A Gateway to Potent Inhibitors
The 3-bromo-2-fluorophenyl scaffold is a privileged motif in modern drug discovery. The presence of both a bromine and a fluorine atom on the phenyl ring imparts distinct characteristics to the molecule. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and form key hydrogen bonds with biological targets. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity and construct complex pharmacophores. This dual functionality makes this compound an attractive starting point for the synthesis of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
Application in the Synthesis of Kinase Inhibitors: Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] MEK1 and MEK2, dual-specificity protein kinases, are central components of this cascade. Inhibitors of MEK have shown significant clinical efficacy, particularly in BRAF-mutant melanomas.[4][5]
The 3-bromo-2-fluorophenyl moiety is a key structural feature in several potent MEK inhibitors, including Trametinib.[6][7] The following section outlines a representative synthetic approach to a Trametinib analogue, starting from this compound.
Synthetic Workflow for a MEK Inhibitor Analogue
Caption: Synthetic workflow for a MEK inhibitor analogue.
Protocol 1: Synthesis of a MEK Inhibitor Analogue Intermediate
This protocol outlines the synthesis of a key intermediate for a Trametinib analogue, demonstrating the utility of this compound. The initial step involves the conversion of the alcohol to a more reactive benzyl bromide, which is then used to alkylate a core heterocyclic amine.
Part A: Synthesis of 3-Bromo-2-fluorobenzyl bromide
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution. Causality: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides with high yields and minimal side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into ice-cold water to quench the excess PBr₃.
-
Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2-fluorobenzyl bromide. This intermediate is often used in the next step without further purification.
Part B: Alkylation of a Heterocyclic Core
-
Reactant Preparation: In a separate flask, dissolve the core heterocyclic amine (e.g., a substituted aminopyrimidine) (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the crude 3-Bromo-2-fluorobenzyl bromide (1.1 eq) in DMF to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. Causality: Heating is often necessary to drive the Sₙ2 reaction to completion, especially with moderately reactive electrophiles.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired MEK inhibitor analogue intermediate.
The MEK/ERK Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Application in the Synthesis of PARP Inhibitors: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[8][9][10][11] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death. This concept, known as synthetic lethality, has led to the development of highly effective PARP inhibitors like Olaparib.
The 3-bromo-2-fluorophenyl moiety can be incorporated into PARP inhibitor scaffolds, where it often forms part of the "warhead" that binds to the nicotinamide-binding pocket of the PARP enzyme. The bromine atom provides a vector for the elaboration of the molecule through powerful C-C bond-forming reactions.
Synthetic Strategy: Sonogashira and Suzuki Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry. The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, and the Suzuki coupling, which couples an aryl halide with an organoboron species, are particularly well-suited for modifying the 3-bromo-2-fluorophenyl scaffold.[7][12][13][14][15][16][17][18][19][20]
Protocol 2: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluorobenzyl Derivatives
This protocol provides a general procedure for Sonogashira and Suzuki couplings using a 3-bromo-2-fluorobenzyl derivative, which can be readily prepared from this compound.
A. Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 3-bromo-2-fluorobenzyl derivative (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.06 eq).
-
Solvent and Base: Add an anhydrous solvent such as THF or dioxane, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC. Causality: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution, extract with an organic solvent, wash, dry, and concentrate. Purify the product by flash chromatography.
B. Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine the 3-bromo-2-fluorobenzyl derivative (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C, either conventionally or using microwave irradiation, for 1-12 hours. Monitor the reaction by TLC or LC-MS. Causality: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by chromatography or recrystallization.
Mechanism of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cancer cells.
Quantitative Data Summary
| Compound Class | Target | Key Intermediate | Representative Coupling Reaction |
| MEK Inhibitors | MEK1/2 | 3-Bromo-2-fluorobenzyl bromide | Sₙ2 Alkylation |
| PARP Inhibitors | PARP-1 | 3-Bromo-2-fluorobenzyl derivative | Sonogashira or Suzuki Coupling |
Conclusion
This compound is a strategically important building block in medicinal chemistry, providing a reliable and versatile entry point for the synthesis of potent and selective inhibitors of key cancer targets. Its unique substitution pattern allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, while the reactive bromine handle facilitates the construction of complex molecular architectures through robust and well-established cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery endeavors, ultimately contributing to the development of next-generation targeted therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. esmed.org [esmed.org]
- 3. MEK in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1: Structural insights and pharmacological targets for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. kbfi.ee [kbfi.ee]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel Drug Candidates from (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators, utilizing (3-Bromo-2-fluorophenyl)methanol as a versatile starting material. The protocols detailed herein leverage key cross-coupling reactions to generate a library of diverse compounds for drug discovery programs.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of orthogonal functional groups—a reactive brominated site for carbon-carbon and carbon-nitrogen bond formation, a fluorine atom to modulate physicochemical properties, and a primary alcohol for further derivatization—makes it an ideal starting point for the synthesis of complex molecular scaffolds. This document outlines synthetic routes to two promising classes of drug candidates: substituted benzamides as potential kinase inhibitors and biaryl carbinols as potential GPCR modulators.
Synthesis of Kinase Inhibitor Scaffolds
Substituted benzamides are a well-established class of kinase inhibitors. The following protocols describe a synthetic pathway to generate a library of N-aryl benzamides starting from this compound. The key transformations involve oxidation of the benzylic alcohol, followed by a Suzuki-Miyaura coupling and a subsequent Buchwald-Hartwig amination.
Experimental Protocols
1. Oxidation of this compound to 3-Bromo-2-fluorobenzaldehyde
This initial step converts the alcohol functionality into an aldehyde, which is a precursor for the subsequent coupling and amidation reactions.
-
Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Bromo-2-fluorobenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure aldehyde.
-
2. Suzuki-Miyaura Coupling of 3-Bromo-2-fluorobenzaldehyde with Arylboronic Acids
This palladium-catalyzed cross-coupling reaction introduces a variety of aryl groups at the 3-position of the benzaldehyde scaffold.
-
Materials: 3-Bromo-2-fluorobenzaldehyde, Arylboronic acid (e.g., 4-methylphenylboronic acid), Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, Water.
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-2-fluorobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and a 2M aqueous solution of K₃PO₄ (3.0 eq).
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-aryl-2-fluorobenzaldehyde.
-
3. Reductive Amination to Synthesize Substituted Benzamides
This final step involves the formation of an amide bond to generate the target kinase inhibitor candidates.
-
Materials: 3-Aryl-2-fluorobenzaldehyde, Substituted aniline (e.g., 4-methoxyaniline), Sodium triacetoxyborohydride, Dichloroethane (DCE).
-
Procedure:
-
Dissolve the 3-aryl-2-fluorobenzaldehyde (1.0 eq) and the substituted aniline (1.1 eq) in DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final N-aryl-(3-aryl-2-fluorophenyl)methanamine.
-
Data Presentation: Kinase Inhibitor Synthesis
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | This compound | PCC, DCM | 3-Bromo-2-fluorobenzaldehyde | 85-95 | >98 |
| 2 | 3-Bromo-2-fluorobenzaldehyde | 4-Methylphenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 3-(p-tolyl)-2-fluorobenzaldehyde | 70-85 | >97 |
| 3 | 3-(p-tolyl)-2-fluorobenzaldehyde | 4-Methoxyaniline, NaBH(OAc)₃ | N-(4-methoxyphenyl)-1-(3-(p-tolyl)-2-fluorophenyl)methanamine | 65-80 | >99 |
Targeted Signaling Pathways for Kinase Inhibitors
The synthesized benzamide derivatives are designed to target protein kinases involved in cancer cell proliferation and survival. Two key targets are the Bcr-Abl fusion protein and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[1] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][3]
Caption: Bcr-Abl signaling cascade leading to cell proliferation and survival.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[4][5] Its activation is crucial for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway promoting angiogenesis.
Synthesis of GPCR Modulator Scaffolds
The 3-bromo-2-fluorophenyl scaffold can also be elaborated to generate potential allosteric modulators of G protein-coupled receptors. The following protocol describes the synthesis of a biaryl carbinol library via a Suzuki-Miyaura coupling reaction.
Experimental Protocol
1. Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids
This reaction introduces a heteroaryl moiety, a common feature in many GPCR ligands, at the 3-position.
-
Materials: this compound, Heteroarylboronic acid (e.g., pyridine-3-boronic acid), Pd(PPh₃)₄, Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the heteroarylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired (2-fluoro-3-(heteroaryl)phenyl)methanol.
-
Data Presentation: GPCR Modulator Synthesis
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | This compound | Pyridine-3-boronic acid, Pd(PPh₃)₄, Na₂CO₃ | (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol | 60-75 | >98 |
Targeted Signaling Pathways for GPCR Modulators
The synthesized biaryl carbinols are designed to act as allosteric modulators of GPCRs. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for the endogenous ligand, thereby modulating the receptor's response.
Mechanism of GPCR Allosteric Modulation
Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators, SAMs). They can affect the affinity of the orthosteric ligand and/or the efficacy of receptor signaling.[6][7]
Caption: General mechanism of GPCR allosteric modulation.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and initial screening of the novel drug candidates.
Caption: Synthetic workflow for novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of (3-Bromo-2-fluorophenyl)methanol and its Analogs as Building Blocks in Organic Electronics
Introduction
(3-Bromo-2-fluorophenyl)methanol is a halogenated aromatic alcohol that serves as a versatile building block in the synthesis of complex organic molecules. While direct applications of this specific compound in organic electronics are not extensively documented in publicly available literature, its structural motifs—a brominated and fluorinated phenyl ring with a reactive hydroxymethyl group—make it and its analogs valuable precursors for the synthesis of high-performance organic semiconductor materials. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine substituent can enhance the electrochemical stability and tune the energy levels of the final material, which is crucial for efficient charge injection and transport.
These application notes will provide an overview of the potential role of this compound and similar compounds in the development of organic electronic materials, with a focus on the synthesis of hole transport materials (HTMs) for OLEDs. Detailed experimental protocols for the synthesis and characterization of a representative organic semiconductor derived from a brominated phenyl methanol analog are provided.
Application in the Synthesis of Hole Transport Materials (HTMs)
Hole transport materials are essential components of OLEDs, responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The performance of an HTM is determined by its electrochemical properties (HOMO/LUMO energy levels), charge carrier mobility, thermal stability, and morphological stability.
This compound can be envisioned as a precursor to various core structures used in HTMs. The general synthetic strategy involves the conversion of the methanol group to other functional groups or the use of the bromo- and fluoro-substituted phenyl ring as a building block in a larger conjugated system. A common approach is to utilize the bromine atom for a palladium-catalyzed cross-coupling reaction to link this fragment to other aromatic moieties, thereby extending the π-conjugation.
Key Synthetic Pathways:
-
Suzuki-Miyaura Coupling: The bromine atom on the phenyl ring can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or esters of other aromatic compounds (e.g., carbazoles, triphenylamines, thiophenes) to form biaryl structures.
-
Buchwald-Hartwig Amination: The bromine atom can also be used in Buchwald-Hartwig amination reactions to introduce amine functionalities, which are common in many high-performance HTMs.
-
Etherification: The hydroxyl group of the methanol can be used to link the phenyl moiety to other molecules through an ether linkage.
The following sections provide a detailed, representative protocol for the synthesis of a hole transport material using a strategy analogous to what would be employed with this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative Hole Transport Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a simple, representative hole transport material, 4'-(2-fluoro-[1,1'-biphenyl]-3-yl)-N,N-diphenylaniline , starting from a this compound analog. This multi-step synthesis involves the oxidation of the alcohol to an aldehyde, followed by a Suzuki-Miyaura coupling reaction.
Step 1: Oxidation of this compound to 3-Bromo-2-fluorobenzaldehyde
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts (if using PCC) or the DMP byproducts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3-Bromo-2-fluorobenzaldehyde.
-
Step 2: Suzuki-Miyaura Coupling of 3-Bromo-2-fluorobenzaldehyde with (4-(Diphenylamino)phenyl)boronic acid
-
Materials:
-
3-Bromo-2-fluorobenzaldehyde (from Step 1)
-
(4-(Diphenylamino)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene and Water (degassed)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware for inert atmosphere reactions.
-
-
Procedure:
-
To a Schlenk flask, add 3-Bromo-2-fluorobenzaldehyde (1.0 eq), (4-(Diphenylamino)phenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product, 4'-(2-fluoro-[1,1'-biphenyl]-3-yl)-N,N-diphenylaniline .
-
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the synthesized hole transport material, based on typical performance characteristics of similar materials found in the literature.
Table 1: Physicochemical Properties of the Synthesized HTM
| Property | Value |
| Molecular Formula | C₃₁H₂₃FN₂ |
| Molecular Weight | 442.53 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 185 - 190 °C |
| Glass Transition Temp. (Tg) | 110 °C |
| Decomposition Temp. (Td) | 420 °C (5% weight loss) |
Table 2: Electrochemical and Photophysical Properties
| Property | Value | Method |
| HOMO Energy Level | -5.25 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.10 eV | Cyclic Voltammetry |
| Electrochemical Band Gap | 3.15 eV | Calculated from CV |
| UV-Vis Absorption (λmax) | 350 nm (in THF) | UV-Vis Spectroscopy |
| Photoluminescence (λem) | 430 nm (in THF) | Fluorescence Spectroscopy |
| Hole Mobility (μh) | 5.2 x 10⁻⁴ cm²/Vs | Time-of-Flight (TOF) |
Mandatory Visualization
Caption: Synthetic pathway for a representative hole transport material.
Caption: General experimental workflow for the synthesis and characterization.
Disclaimer: The provided protocols and data are representative examples based on established chemical principles and data for analogous compounds. They are intended for informational purposes for researchers and professionals in the field. Actual experimental conditions and results may vary and should be optimized for specific laboratory settings and starting materials. All experimental work should be conducted with appropriate safety precautions.
protocol for the oxidation of (3-Bromo-2-fluorophenyl)methanol to 3-bromo-2-fluorobenzaldehyde
Application Note: Selective Oxidation of (3-Bromo-2-fluorophenyl)methanol
Introduction The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. The target molecule, 3-bromo-2-fluorobenzaldehyde, is a valuable building block. The oxidation of its precursor, this compound, presents a specific challenge due to the presence of two electron-withdrawing groups (bromo and fluoro) on the aromatic ring. These substituents can influence the reactivity of the benzylic alcohol. Therefore, the choice of oxidizing agent is critical to ensure a high-yield conversion to the aldehyde while preventing over-oxidation to the corresponding carboxylic acid. This document outlines and compares several reliable protocols for this transformation.
Reaction Scheme
Comparative Data of Oxidation Protocols
The selection of an appropriate oxidation method depends on factors such as scale, available equipment, desired purity, and tolerance for certain reagents (e.g., heavy metals). The following table summarizes common methods for the selective oxidation of benzylic alcohols.
| Oxidizing Agent | Typical Solvent(s) | Temperature | Typical Time | Expected Yield (%) | Advantages & Disadvantages |
| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform, Hexane | Room Temp. to Reflux | 12 - 48 h | 75 - 95% | A: High selectivity for benzylic alcohols, mild conditions.[1] D: Requires a large excess of reagent, reaction rate can be slow and dependent on MnO₂ activation.[2] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | 80 - 95% | A: Reliable, fast, and efficient.[3] D: Chromium-based reagent (toxic and carcinogenic), requires anhydrous conditions.[3][4] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temp. | 0.5 - 3 h | 90 - 98% | A: Very mild, high selectivity, non-toxic metal, fast reaction, easy work-up.[5][6] D: Reagent is expensive and can be shock-sensitive. |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temp. | 1 - 3 h | 90 - 99% | A: Excellent yields, very mild conditions, suitable for sensitive substrates.[7][8] D: Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide and toxic CO gas.[9] |
Experimental Protocols
Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)
Principle: This heterogeneous reaction utilizes activated manganese dioxide, which selectively oxidizes benzylic and allylic alcohols.[1] The reaction occurs on the surface of the MnO₂ particles, and its efficiency is highly dependent on the activity of the reagent.[2]
Materials and Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂) (10-20 eq by weight)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (optional)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask, add activated manganese dioxide (10-15 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours). If the reaction is slow, gentle heating to reflux may be required.
-
Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂ and its byproducts.
-
Wash the filter cake thoroughly with additional dichloromethane.
-
Combine the filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude 3-bromo-2-fluorobenzaldehyde.
-
Purify the product by column chromatography on silica gel or by distillation if necessary.
Safety: Handle MnO₂ powder in a fume hood to avoid inhalation. Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE).
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
Principle: The Dess-Martin Periodinane is a hypervalent iodine compound that acts as a mild and highly selective oxidizing agent for primary and secondary alcohols.[6] The reaction is typically fast and clean, proceeding at room temperature.[5]
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product is often of high purity, but can be further purified by flash chromatography if needed.
Safety: DMP can be shock-sensitive under certain conditions and should be handled with care. The reaction should be performed in a well-ventilated fume hood.
Protocol 3: Swern Oxidation
Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the active oxidizing species.[9] A hindered base, such as triethylamine (TEA), is then used to promote the elimination reaction that forms the aldehyde.[8] This method is known for its exceptionally mild conditions and high yields.[7]
Materials and Reagents:
-
This compound
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Round-bottom flask, magnetic stirrer, dropping funnels, thermometer
Procedure:
-
In a three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM via a dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude aldehyde.
-
Purify via flash column chromatography.
Safety: Oxalyl chloride is toxic and corrosive. The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. This entire procedure must be conducted in an efficient fume hood. All glassware can be deodorized by rinsing with a bleach solution.[9]
Visualized Workflow
Caption: General workflow for the oxidation of this compound.
References
- 1. nanotrun.com [nanotrun.com]
- 2. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Selection of Protecting Groups for the Hydroxyl Moiety in (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing appropriate protecting groups for the hydroxyl moiety of (3-Bromo-2-fluorophenyl)methanol. The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring can influence the reactivity of the benzylic hydroxyl group and the stability of various protecting groups. This document outlines the stability, protection, and deprotection protocols for several common protecting groups, enabling researchers to make informed decisions for their synthetic strategies.
Overview of Protecting Group Selection
The choice of a suitable protecting group for the hydroxyl function in this compound depends on the planned subsequent reaction conditions. Key factors to consider include the stability of the protecting group towards acidic, basic, oxidative, and reductive environments, as well as the ease and selectivity of its removal. The electron-withdrawing nature of the fluoro and bromo substituents may render the benzylic position more susceptible to nucleophilic attack and may influence the stability of certain protecting groups.
Herein, we discuss three major classes of protecting groups for alcohols: silyl ethers, acetal ethers, and esters.
Protecting Group Candidates and Stability Profile
A summary of commonly used protecting groups for hydroxyl functions and their general stability is presented in the table below.
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butyldimethylsilyl ether | TBDMS | Bases, Oxidizing agents, Reductive agents | Acids, Fluoride ions[1][2][3] |
| Triisopropylsilyl ether | TIPS | Bases, Oxidizing agents, Reductive agents | Acids, Fluoride ions[3][4] |
| Methoxymethyl ether | MOM | Basic (pH 4-12), Oxidizing and Reducing agents[5] | Strong Acids[5][6][7] |
| Triphenylmethyl ether | Trityl | Basic and Neutral conditions[8][9] | Mild and Strong Acids[8][10][11] |
| Acetyl ester | Ac | Acidic and Oxidative conditions[12] | Basic and Reductive conditions[12] |
| Pivaloyl ester | Piv | Acidic and Oxidative conditions[12] | Strong Basic and Reductive conditions[7][12] |
Experimental Protocols
Detailed experimental protocols for the protection and deprotection of the hydroxyl group of this compound with representative examples from each class are provided below.
Silyl ethers are versatile protecting groups known for their ease of introduction and removal under specific conditions. TBDMS ethers are stable to a wide range of non-acidic reagents.[2]
Protection Protocol: Formation of (3-Bromo-2-fluorophenyl)methoxy(tert-butyldimethyl)silane
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.).
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel to afford the TBDMS-protected alcohol.
Deprotection Protocol: Cleavage of the TBDMS Ether
-
Acidic Conditions: Dissolve the TBDMS-protected alcohol in a mixture of acetic acid and water (e.g., 2:1) and stir at room temperature.[1] Monitor the reaction by TLC until completion. Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) and extract the deprotected alcohol.
-
Fluoride-based Conditions: To a solution of the TBDMS-protected alcohol in tetrahydrofuran (THF), add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 equiv., 1M in THF).[1] Stir at room temperature and monitor by TLC. Upon completion, dilute with water and extract the product.
MOM ethers are stable to a variety of non-acidic conditions, including strongly basic and weakly acidic media.[13]
Protection Protocol: Formation of 1-Bromo-3-((methoxymethoxy)methyl)-2-fluorobenzene
-
To a solution of this compound (1.0 equiv.) in anhydrous DCM at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).[5]
-
Add chloromethyl methyl ether (MOMCl, 1.5 equiv.) dropwise. Caution: MOMCl is a potent carcinogen. [2]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify by column chromatography.
Deprotection Protocol: Cleavage of the MOM Ether
-
Dissolve the MOM-protected compound in a protic solvent such as methanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).[2]
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete as indicated by TLC.
-
Neutralize the reaction with a mild base and extract the desired alcohol.
-
Alternatively, Lewis acids like bismuth triflate in aqueous THF can be used for deprotection under mild conditions.[13]
Ester protecting groups are stable under acidic and oxidative conditions.[12] The sterically hindered pivaloyl group offers greater stability towards some nucleophiles compared to the acetyl group.[7][12][14]
Protection Protocol: Formation of (3-Bromo-2-fluorophenyl)methyl pivalate
-
To a solution of this compound (1.0 equiv.) in anhydrous pyridine at 0 °C, add pivaloyl chloride (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by column chromatography.
Deprotection Protocol: Cleavage of the Pivaloyl Ester
-
Basic Hydrolysis: Dissolve the pivaloyl ester in a mixture of methanol and water. Add a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) and heat the mixture to reflux.[15] Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the deprotected alcohol.
-
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LAH) can also cleave pivaloyl esters.[12]
Visualization of the Selection Process
The following diagram illustrates a logical workflow for selecting a suitable protecting group for this compound based on the intended synthetic route.
Caption: Decision tree for selecting a hydroxyl protecting group.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. adichemistry.com [adichemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 15. Pivalic acid - Wikipedia [en.wikipedia.org]
Industrial Scale Synthesis of (3-Bromo-2-fluorophenyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of (3-bromo-2-fluorophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule is critical for ensuring a stable and cost-effective supply chain for numerous drug discovery and development programs. The following sections outline the primary synthesis routes, detailed experimental procedures, and quantitative data to support process scale-up.
Introduction
This compound is a substituted benzyl alcohol derivative whose structural features make it a valuable building block in medicinal chemistry. The presence of the bromo and fluoro substituents provides handles for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The reliable and scalable synthesis of this intermediate is therefore of significant interest. The two most viable routes for industrial production are the reduction of 3-bromo-2-fluorobenzoic acid and the reduction of 3-bromo-2-fluorobenzaldehyde.
Recommended Synthesis Pathways
Two primary pathways are recommended for the industrial-scale synthesis of this compound, each with distinct advantages and considerations.
-
Reduction of 3-Bromo-2-fluorobenzoic Acid: This method involves the use of a borane reducing agent, typically a borane-tetrahydrofuran (BH3-THF) complex. This approach is often favored for its high selectivity and good yields.
-
Reduction of 3-Bromo-2-fluorobenzaldehyde: This pathway utilizes a milder reducing agent, such as sodium borohydride (NaBH4). This method is generally safer and more cost-effective for large-scale production, though it may require careful optimization to achieve high conversion and purity.
The logical workflow for selecting a synthesis method is outlined below:
Caption: Logical workflow for selecting a synthesis route.
Data Presentation
The following table summarizes the quantitative data for the two primary synthesis routes, allowing for a direct comparison of their efficiency and product quality.
| Parameter | Route 1: Reduction of Benzoic Acid | Route 2: Reduction of Benzaldehyde |
| Starting Material | 3-Bromo-2-fluorobenzoic Acid | 3-Bromo-2-fluorobenzaldehyde |
| Reducing Agent | Borane-THF complex (BH3-THF) | Sodium Borohydride (NaBH4) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) or Ethanol (EtOH) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% | ~95% |
| Purity (pre-purification) | ~95% | ~97% |
| Key Advantages | High yield, clean conversion | Milder, safer, lower cost reagent |
| Key Considerations | Handling of pyrophoric BH3-THF | Potential for side reactions if not controlled |
Experimental Protocols
Route 1: Reduction of 3-Bromo-2-fluorobenzoic Acid with Borane-THF
This protocol is adapted from established procedures for the reduction of carboxylic acids and is suitable for scaling up to a pilot plant or industrial setting.
Materials:
-
3-Bromo-2-fluorobenzoic Acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate solution, saturated
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous) or Sodium Sulfate (anhydrous)
-
Ethyl Acetate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Condenser
-
Separatory funnel (for work-up)
-
Rotary evaporator
-
Vacuum distillation apparatus or chromatography system for purification
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.
-
Charging the Reactor: Charge the reactor with 3-Bromo-2-fluorobenzoic acid (1.0 eq) and anhydrous THF (5-10 volumes).
-
Cooling: Cool the stirred solution to 0-5 °C using a chiller.
-
Addition of Reducing Agent: Slowly add the borane-THF complex (1.0 M solution, 1.1 - 1.5 eq) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of methanol followed by 1 M HCl to decompose the excess borane and the borate ester complex.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Add ethyl acetate to dissolve the residue.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to achieve the desired purity.
-
Caption: Experimental workflow for Route 1.
Route 2: Reduction of 3-Bromo-2-fluorobenzaldehyde with Sodium Borohydride
This protocol offers a safer and more economical alternative for large-scale production.
Materials:
-
3-Bromo-2-fluorobenzaldehyde
-
Sodium Borohydride (NaBH4)
-
Methanol or Ethanol
-
Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous) or Sodium Sulfate (anhydrous)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Powder addition funnel or solids charging port
-
Condenser
-
Separatory funnel (for work-up)
-
Rotary evaporator
-
Purification system (distillation or chromatography)
Procedure:
-
Reactor Setup: The reactor is purged with nitrogen.
-
Charging the Reactor: Charge the reactor with 3-Bromo-2-fluorobenzaldehyde (1.0 eq) and methanol or ethanol (5-10 volumes).
-
Cooling: Cool the stirred solution to 0-5 °C.
-
Addition of Reducing Agent: Add sodium borohydride (0.3-0.5 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quenching: Slowly add water to quench the excess sodium borohydride.
-
Work-up:
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Add ethyl acetate and water to the residue and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product as described in Route 1.
-
Caption: Experimental workflow for Route 2.
Conclusion
The industrial-scale synthesis of this compound can be effectively achieved through the reduction of either the corresponding benzoic acid or benzaldehyde. The choice between the two routes will depend on factors such as the cost and availability of starting materials, as well as the safety and handling capabilities of the manufacturing facility. The provided protocols offer a robust starting point for process development and scale-up, and with appropriate optimization, can deliver high-quality product in excellent yields. It is recommended that a thorough process safety assessment be conducted before implementing either of these procedures on a large scale.
Application Notes and Protocols: Synthesis of Polycyclic Aromatic Compounds Using (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of (3-Bromo-2-fluorophenyl)methanol as a versatile starting material for the synthesis of fluorinated polycyclic aromatic compounds, particularly substituted fluorenones. The protocols detailed below are based on established synthetic methodologies, including oxidation, palladium-catalyzed cross-coupling reactions, and intramolecular cyclization.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a significant class of organic molecules with wide-ranging applications in materials science, organic electronics, and pharmaceutical development. The introduction of fluorine atoms into the PAH scaffold can significantly modulate their electronic properties, bioavailability, and metabolic stability, making fluorinated PAHs particularly attractive for drug discovery and the development of advanced materials.[1][2] this compound is a readily available starting material that offers multiple reaction sites for the construction of complex polycyclic systems. The presence of the bromo, fluoro, and hydroxymethyl functionalities allows for a stepwise and controlled synthetic approach to target specific fluorinated polycyclic aromatic compounds.
This document outlines a proposed synthetic pathway for the synthesis of a fluorinated fluorenone derivative starting from this compound. The methodology is divided into three key stages:
-
Oxidation of the benzylic alcohol to the corresponding aldehyde.
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling to form a biaryl intermediate.
-
Intramolecular cyclization to construct the polycyclic fluorenone core.
Proposed Synthetic Pathway
The overall proposed transformation of this compound to a fluorinated fluorenone is depicted below. This pathway leverages well-established and robust chemical transformations.
Caption: Proposed synthetic route from this compound to a fluorinated fluorenone.
Experimental Protocols
Stage 1: Oxidation of this compound to 3-Bromo-2-fluorobenzaldehyde
The oxidation of the primary alcohol to an aldehyde is a crucial first step. Several mild oxidation methods are available to prevent over-oxidation to the carboxylic acid. The use of pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are common and effective methods for this transformation.
Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-2-fluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldehyde.
| Parameter | Value | Reference |
| Reactants | This compound, PCC | General procedure for alcohol oxidation |
| Solvent | Dichloromethane (DCM) | Standard solvent for PCC oxidations |
| Temperature | Room Temperature | Mild conditions to prevent side reactions |
| Reaction Time | 2-4 hours | Typical for this type of oxidation |
| Yield | >85% (expected) | Based on similar reported oxidations |
Stage 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-fluorobenzaldehyde
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.[3][4] This step will create the necessary biaryl scaffold for the subsequent cyclization.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine 3-Bromo-2-fluorobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.03 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 10 mL/mmol of the aldehyde).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2'-formyl-3-fluoro-1,1'-biphenyl derivative.
| Parameter | Value | Reference |
| Reactants | 3-Bromo-2-fluorobenzaldehyde, Arylboronic acid | Key components for Suzuki coupling |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3 mol%) | Common catalysts for Suzuki reactions[5] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Essential for the catalytic cycle[5] |
| Solvent | Toluene/Water | Biphasic system often used in Suzuki coupling |
| Temperature | 80-100 °C | Typical temperature range for these reactions |
| Reaction Time | 12-24 hours | Varies depending on substrates |
| Yield | 70-95% (expected) | Based on similar aryl-aryl couplings[5] |
Stage 3: Intramolecular Cyclization to Form a Fluorinated Fluorenone
The final step involves an intramolecular cyclization of the biaryl aldehyde to form the tricyclic fluorenone system. Palladium-catalyzed C-H activation is a modern and efficient method for such transformations.[6]
Protocol: Palladium-Catalyzed Intramolecular C-H Activation/Cyclization
-
In a sealed tube, dissolve the 2'-formyl-3-fluoro-1,1'-biphenyl derivative (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dimethylformamide (DMF).
-
Add a palladium catalyst, for example, Pd(OAc)₂ (10 mol%).
-
Add an oxidant, such as Cu(OAc)₂ (2.0 eq) or Ag₂CO₃ (2.0 eq).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction for the formation of the fluorenone product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired fluorinated fluorenone.
| Parameter | Value | Reference |
| Reactant | 2'-Formyl-3-fluoro-1,1'-biphenyl | The precursor for cyclization |
| Catalyst | Pd(OAc)₂ (10 mol%) | A common catalyst for C-H activation[6] |
| Oxidant | Cu(OAc)₂ or Ag₂CO₃ (2.0 eq) | Required to regenerate the active Pd(II) catalyst |
| Solvent | 1,2-Dichloroethane (DCE) or DMF | High-boiling polar aprotic solvents are typical |
| Temperature | 120-140 °C | High temperatures are often needed for C-H activation |
| Reaction Time | 12-24 hours | Dependent on the substrate and conditions |
| Yield | 50-80% (expected) | Based on similar reported intramolecular cyclizations[6] |
Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of a fluorinated fluorenone.
Conclusion
The protocols outlined in these application notes provide a robust and versatile strategy for the synthesis of fluorinated polycyclic aromatic compounds, specifically fluorenones, using this compound as a key starting material. The multi-step approach allows for the introduction of molecular diversity at the biaryl coupling stage, enabling the synthesis of a library of substituted fluorenones. The presence of the fluorine atom is anticipated to impart unique physicochemical and biological properties to the final products, making this synthetic route highly relevant for applications in medicinal chemistry and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-Containing Dibenzoanthracene and Benzoperylene-Type Polycyclic Aromatic Hydrocarbons: Synthesis, Structure, and Basic Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Fluorenone synthesis [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling of (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3][4]
This document provides detailed application notes and a general protocol for the Sonogashira coupling of (3-Bromo-2-fluorophenyl)methanol. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of the fluorophenyl and hydroxymethyl moieties. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide, while the alcohol functionality requires consideration for potential side reactions or the use of protecting groups, although the Sonogashira coupling is often compatible with free alcohols.[5]
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. A transmetalation step then occurs where the alkynyl group is transferred from the copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[6][7] Copper-free protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling).[1]
Experimental Workflow
The general workflow for a Sonogashira coupling reaction is outlined below. It involves the careful assembly of reactants and catalysts under an inert atmosphere, followed by the reaction, work-up, and purification of the final product.
Caption: General workflow for a Sonogashira coupling experiment.
Key Reaction Parameters and Optimization
For the successful Sonogashira coupling of this compound, several parameters should be considered and potentially optimized. The reactivity of aryl bromides is generally lower than that of aryl iodides but higher than aryl chlorides.[1][8]
Table 1: Summary of Key Reaction Components and Conditions
| Parameter | Common Options | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with phosphine ligands | PdCl₂(PPh₃)₂ is a common and effective choice. Catalyst loading is typically 0.5-5 mol%.[6][9] |
| Copper(I) Co-catalyst | CuI | Typically used in amounts of 1-10 mol%. Copper-free conditions can be explored to minimize alkyne dimerization.[1] |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos, P(t-Bu)₃ | PPh₃ is standard. Bulky, electron-rich phosphine ligands can improve catalytic activity for less reactive aryl bromides.[4] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | An amine base like Et₃N or DIPA is commonly used and can also serve as a co-solvent.[6][9] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | THF and DMF are widely used. The choice of solvent can influence reaction rate and solubility of reactants.[9][10] |
| Temperature | Room temperature to 100 °C | Reactions with aryl bromides may require heating (e.g., 50-100 °C) to proceed at a reasonable rate.[1][9] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst and suppress oxidative homocoupling of the alkyne, especially when using a copper co-catalyst.[11] |
General Experimental Protocol
This protocol is a generalized procedure and may require optimization for the specific terminal alkyne used in the reaction with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table provides a template for recording and comparing results from optimization experiments.
Table 2: Example Data Table for Reaction Optimization
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | THF | 60 | 12 | e.g., 75 |
| 2 | Pd(OAc)₂ (2.5) | PPh₃ (5) | DIPA | DMF | 80 | 8 | e.g., 85 |
| 3 | PdCl₂(PPh₃)₂ (2.5) | - | K₂CO₃ | MeCN | 80 | 12 | e.g., 60 |
| 4 | Pd(PPh₃)₄ (2.5) | - | Et₃N | THF | 60 | 12 | e.g., 80 |
Yields are hypothetical and for illustrative purposes only.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively perform the Sonogashira coupling of this compound to synthesize novel compounds for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Maximizing the Yield of (3-Bromo-2-fluorophenyl)methanol Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of (3-Bromo-2-fluorophenyl)methanol. The following sections provide frequently asked questions, a detailed troubleshooting guide, and experimental protocols to help maximize product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The most common precursors are 3-bromo-2-fluorobenzaldehyde or 3-bromo-2-fluorobenzoic acid and its esters. The choice of starting material will dictate the most appropriate reducing agent and reaction conditions.
Q2: Which reducing agent is best for this synthesis?
A2: The optimal reducing agent depends on your starting material.
-
For the reduction of 3-bromo-2-fluorobenzaldehyde , Sodium Borohydride (NaBH₄) is a mild and selective choice, typically providing high yields.[1][2]
-
For the reduction of 3-bromo-2-fluorobenzoic acid or its methyl ester, a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF) is required.[3]
Q3: How critical is the reaction temperature?
A3: Temperature control is crucial. For reductions with NaBH₄, the reaction is often performed at 0°C to room temperature. For the more reactive LiAlH₄, the reaction is typically initiated at 0°C or even lower temperatures to control the exothermic reaction and minimize side products.
Q4: What is the impact of the solvent on the reaction?
A4: The solvent plays a key role in the reaction's success. For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used. For LiAlH₄ reductions, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent the violent reaction of LiAlH₄ with protic sources.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By comparing the reaction mixture to the starting material spot, you can determine when the starting material has been completely consumed.
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of this compound via the reduction of 3-bromo-2-fluorobenzaldehyde.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that can lead to a lower yield or impure product.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reducing agent. | 1. Use a fresh, unopened container of the reducing agent. Ensure proper storage conditions (cool, dry). |
| 2. Insufficient amount of reducing agent. | 2. Use a molar excess of the reducing agent. For NaBH₄, 1.5-2.0 equivalents are common. | |
| 3. Reaction not gone to completion. | 3. Increase the reaction time and continue to monitor by TLC. A slight warming of the reaction mixture might be necessary. | |
| 4. Loss of product during work-up. | 4. Ensure the pH is appropriate during extraction. Perform multiple extractions with the organic solvent to ensure complete recovery. | |
| Presence of Starting Material in Final Product | 1. Incomplete reaction. | 1. See "Low or No Product Yield," cause 3. |
| 2. Premature quenching of the reaction. | 2. Ensure the reaction has gone to completion via TLC before adding water or acid to quench. | |
| Formation of Multiple Byproducts | 1. Reaction temperature too high. | 1. Maintain a low temperature, especially during the addition of the reducing agent, to control the reaction rate. |
| 2. Presence of impurities in the starting material. | 2. Purify the starting material before the reaction if its purity is questionable. | |
| 3. For LiAlH₄ reductions, presence of moisture. | 3. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. | 1. Ensure the product is thoroughly dried under high vacuum. |
| 2. Impurities are present. | 2. Purify the product using column chromatography or recrystallization. |
Troubleshooting Logic Diagram
The following diagram provides a decision-making tree to help diagnose and resolve issues with the synthesis.
Caption: Troubleshooting decision tree for low-yield synthesis.
Detailed Experimental Protocols
Protocol 1: Reduction of 3-Bromo-2-fluorobenzaldehyde with NaBH₄
Materials:
-
3-Bromo-2-fluorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Reduction of Methyl 3-bromo-2-fluorobenzoate with LiAlH₄
Materials:
-
Methyl 3-bromo-2-fluorobenzoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of methyl 3-bromo-2-fluorobenzoate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice-water bath.
-
Carefully and portion-wise, add LiAlH₄ (1.5 eq) to the stirred solution.
-
After the addition, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of:
-
Deionized water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Deionized water (3X mL)
-
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
If necessary, perform an aqueous work-up by extracting with ethyl acetate, washing with water and brine, drying over Na₂SO₄, and concentrating.
-
Purify the crude product by column chromatography as described in Protocol 1.
References
Technical Support Center: Chromatographic Purification of (3-Bromo-2-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of (3-bromo-2-fluorophenyl)methanol from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture for the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 3-bromo-2-fluorobenzoic acid or 3-bromo-2-fluorobenzaldehyde.
-
Oxidation product: 3-Bromo-2-fluorobenzaldehyde, if the alcohol is oxidized.
-
Over-reduction product: 3-Bromo-2-fluorotoluene.
-
Residual reagents: Such as reducing agents (e.g., borohydride salts) or Grignard reagents.
Q2: What is a good starting solvent system for the TLC analysis of this compound?
A2: A good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexanes and ethyl acetate. A common starting ratio is 3:1 or 4:1 (hexanes:ethyl acetate). The polarity can be adjusted to achieve an ideal Rf value of 0.2-0.4 for the desired compound.[1] For more polar compounds, a system of dichloromethane and methanol can be used.
Q3: Is this compound stable on silica gel?
A3: Benzyl alcohols can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots appear. If degradation is observed, using a neutralized silica gel or an alternative stationary phase like alumina may be necessary.
Q4: What visualization techniques can be used for this compound on a TLC plate?
A4: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be an effective visualization method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the baseline on the TLC plate, even with high polarity solvent systems. | The compound is very polar or is interacting strongly with the acidic silica gel. | - Try a more polar solvent system, such as dichloromethane:methanol. - Add a small amount of a polar modifier like methanol to your eluent. - Consider using reverse-phase chromatography. - Neutralize the silica gel with triethylamine.[1] |
| The compound runs at the solvent front on the TLC plate, even with low polarity solvent systems. | The eluent is too polar for the compound. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation between this compound and an impurity. | The chosen solvent system does not provide adequate selectivity. | - Screen a variety of solvent systems with different selectivities (e.g., replace ethyl acetate with diethyl ether or dichloromethane). - Try a gradient elution during column chromatography, starting with a low polarity and gradually increasing it. |
| The purified product contains streaks of impurities. | The column was overloaded with the crude sample. The sample was not loaded onto the column in a concentrated band. | - Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product, depending on the difficulty of the separation.[1] - Dissolve the sample in a minimal amount of solvent for loading. If the sample is poorly soluble, consider dry loading. |
| Low recovery of the product after column chromatography. | The compound may be degrading on the silica gel. The compound may be irreversibly adsorbed onto the silica. The fractions containing the product were not all collected. | - Perform a 2D TLC to check for on-plate degradation.[1] If degradation occurs, use neutralized silica or an alternative stationary phase. - Ensure all fractions are carefully monitored by TLC before being discarded. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 38-40 °C[2] |
| Purity (typical) | ≥98% (GC)[2] |
Table 2: Recommended Solvent Systems for Chromatographic Purification
| Application | Solvent System (v/v) | Polarity | Notes |
| TLC Analysis | Hexanes:Ethyl Acetate (4:1 to 2:1) | Low to Medium | Good for initial screening to determine approximate polarity. |
| Flash Chromatography (Isocratic) | Hexanes:Ethyl Acetate (3:1) | Medium | Suitable for relatively clean reaction mixtures where impurities are well-separated from the product. |
| Flash Chromatography (Gradient) | Hexanes:Ethyl Acetate (Gradient from 9:1 to 1:1) | Low to High | Recommended for complex mixtures to ensure good separation of all components. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a hexanes:ethyl acetate (3:1) solvent system.
-
Visualize the plate under UV light (254 nm) and note the Rf value of the product and any impurities. The target Rf for the product should be around 0.2-0.4 for good separation on a column.[1] Adjust the solvent system if necessary.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., hexanes:ethyl acetate 9:1).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
Wash the packed column with 2-3 column volumes of the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
For dry loading (recommended for poorly soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin adding the eluent to the column.
-
If using a gradient elution, start with a low polarity mobile phase (e.g., hexanes:ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Maintain a constant flow rate. Gentle pressure can be applied using a pump or inert gas.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for chromatographic purification.
Caption: Experimental workflow for purification.
References
identification of byproducts in the synthesis of (3-bromo-2-fluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (3-bromo-2-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and established methods for synthesizing this compound are:
-
Reduction of a carbonyl precursor: This typically involves the reduction of 3-bromo-2-fluorobenzoic acid or its corresponding ester (e.g., methyl 3-bromo-2-fluorobenzoate) using a suitable reducing agent.[1]
-
Grignard Reaction: This route involves the reaction of 3-bromo-2-fluorobenzaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by an acidic workup.[1]
Q2: What are the potential byproducts when synthesizing this compound via the reduction of 3-bromo-2-fluorobenzoic acid?
A2: Several byproducts can arise from this route, primarily due to incomplete reaction or side reactions:
-
Unreacted Starting Material: Residual 3-bromo-2-fluorobenzoic acid or its ester.
-
Intermediate Aldehyde: Incomplete reduction can lead to the presence of 3-bromo-2-fluorobenzaldehyde.
-
Over-reduction Product: Further reduction of the benzyl alcohol can yield 3-bromo-2-fluorotoluene.
-
Dehalogenation Products: The bromine or fluorine atoms can be removed during the reaction, leading to byproducts such as (2-fluorophenyl)methanol or (3-bromophenyl)methanol. Low temperatures (0–10°C) can help minimize dehalogenation.[1]
Q3: What byproducts should I look for when using the Grignard reaction with 3-bromo-2-fluorobenzaldehyde?
A3: The Grignard reaction can also lead to several impurities:
-
Unreacted Aldehyde: Residual 3-bromo-2-fluorobenzaldehyde.
-
Wurtz Coupling Products: This side reaction can occur between the Grignard reagent and the starting material. Using additives like lithium chloride (LiCl) can help suppress Wurtz coupling.[1]
-
Oxidized Product: The final alcohol product can be oxidized to form the corresponding ketone, (3-bromo-2-fluorophenyl)(phenyl)methanone.[1]
-
Byproducts from Grignard Reagent: For example, if using phenylmagnesium bromide, biphenyl can be formed as a byproduct.
Q4: How can I minimize byproduct formation?
A4: Optimizing reaction conditions is crucial for minimizing byproducts:
-
Choice of Reagents: The selection of the reducing agent can significantly impact yield and purity. For instance, LiAlH₄ often provides higher yields and purity compared to NaBH₄ for the reduction of related benzoic acid derivatives.[1]
-
Temperature Control: Maintaining low temperatures (e.g., 0-10°C) is often recommended to prevent side reactions like dehalogenation and over-reduction.[1]
-
Solvent Selection: The choice of solvent can affect reagent solubility and reactivity. For Grignard reactions, 2-Methyltetrahydrofuran (2-MeTHF) may minimize byproducts more effectively than THF.[1]
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation and reactions with atmospheric moisture.
Q5: What are the recommended analytical techniques for identifying and quantifying byproducts?
A5: A combination of chromatographic and spectroscopic methods is generally recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile compounds and for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the main product and any impurities present.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can help identify functional groups present in the product and byproducts.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield and Purity
| Observed Problem | Potential Cause (Byproduct) | Suggested Solution |
| Low Yield | Incomplete reaction; significant starting material remains. | Increase reaction time, consider a more potent reducing agent (e.g., LiAlH₄ over NaBH₄)[1], or check the quality of the Grignard reagent. |
| Unexpected peaks in ¹H NMR | Presence of over-reduction or dehalogenation products. | Lower the reaction temperature. Ensure slow, controlled addition of the reducing agent. |
| Presence of Ketone peak in IR/NMR | Oxidation of the final alcohol product. | Ensure the reaction is run under an inert atmosphere. Use appropriate workup conditions to avoid oxidation. |
| Broad OH peak and messy baseline in NMR | Residual acidic or basic reagents from workup. | Perform additional aqueous washes and ensure the final product is thoroughly dried. |
Table 2: Byproduct Identification Quick Reference
| Potential Byproduct | Identifying Characteristic (¹H NMR) | Identifying Characteristic (MS) |
| 3-bromo-2-fluorobenzaldehyde | Aldehyde proton peak (~10 ppm). | Molecular ion peak corresponding to C₇H₄BrFO (m/z ~203/205).[2][3] |
| 3-bromo-2-fluorobenzoic acid | Carboxylic acid proton peak (>10 ppm, broad). | Molecular ion peak corresponding to C₇H₄BrFO₂ (m/z ~219/221).[4][5] |
| (2-fluorophenyl)methanol | Absence of signals characteristic of the bromo-substituted ring. | Molecular ion peak corresponding to C₇H₇FO (m/z ~126). |
| (3-bromophenyl)methanol | Absence of ¹⁹F NMR signal and altered aromatic splitting pattern. | Molecular ion peak corresponding to C₇H₇BrO (m/z ~186/188). |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-Bromo-2-fluorobenzoic Acid
Materials:
-
3-bromo-2-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diethyl ether
Procedure:
-
Under an inert argon atmosphere, slowly add 3-bromo-2-fluorobenzoic acid to a stirred suspension of LiAlH₄ in anhydrous THF at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis via Grignard Reaction
Materials:
-
3-bromo-2-fluorobenzaldehyde
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Prepare the phenylmagnesium bromide Grignard reagent by adding a solution of bromobenzene in anhydrous THF to magnesium turnings (activated with an iodine crystal) under an inert atmosphere.
-
Cool the prepared Grignard reagent to 0°C.
-
Slowly add a solution of 3-bromo-2-fluorobenzaldehyde in anhydrous THF to the Grignard reagent.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours until completion (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Visualized Workflows
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
- 1. Buy (3-Bromo-2-fluorophenyl)(phenyl)methanol [smolecule.com]
- 2. 3-bromo-2-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-2-fluorobenzoic acid | 161957-56-8 | FB38271 [biosynth.com]
strategies to improve the stability of (3-Bromo-2-fluorophenyl)methanol during reactions
Welcome to the technical support center for (3-Bromo-2-fluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide: Stability of this compound in Reactions
This guide addresses common problems related to the instability of this compound and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield or decomposition during oxidation reactions | The benzyl alcohol moiety is susceptible to over-oxidation to the corresponding benzaldehyde or benzoic acid, especially with strong oxidizing agents. The electron-withdrawing nature of the fluorine and bromine substituents can influence the reaction rate. | - Use milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for the synthesis of the aldehyde. - Perform the reaction at low temperatures to minimize side reactions. - Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times. - Consider protecting the alcohol functionality prior to oxidation if other parts of the molecule need to be oxidized. |
| Unwanted side products in nucleophilic substitution reactions | The hydroxyl group is a poor leaving group. Activating it under acidic conditions can lead to the formation of a benzylic carbocation, which can be influenced by the electronic properties of the substituents and may lead to rearrangements or elimination side products. The ortho-fluoro substituent can influence the reaction mechanism and regioselectivity. | - Convert the alcohol into a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), under basic conditions before performing the substitution. This avoids the formation of a carbocation. - For SN2 reactions, use a polar aprotic solvent like DMF or acetonitrile to favor the desired substitution pathway. - Be mindful of the potential for both SN1 and SN2 pathways with benzylic systems; the choice of solvent and nucleophile is critical. |
| Degradation under strongly acidic or basic conditions | The compound may be unstable at pH extremes. Strong acids can promote dehydration or rearrangement reactions, while strong bases can deprotonate the alcohol, making it susceptible to other reactions. | - If possible, use buffered conditions or milder acids/bases. - Protect the alcohol group if the subsequent reaction steps require harsh pH conditions. - For reactions requiring a base, consider using non-nucleophilic bases like DBU or Hunig's base if the alcohol's reactivity is a concern. |
| Formation of impurities during storage or workup | This compound can be sensitive to air and light over time, leading to oxidation. It may also be unstable during aqueous workups, especially if the pH is not controlled. | - Store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark place. - During workup, use neutralized or buffered aqueous solutions and minimize exposure to strong acids or bases. - Ensure solvents are free of peroxides, which can initiate degradation. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about handling this compound in chemical synthesis.
Q1: My oxidation of this compound to the aldehyde is giving me a mixture of starting material, aldehyde, and carboxylic acid. How can I improve the selectivity for the aldehyde?
A1: To improve selectivity for the aldehyde, you should use a mild and selective oxidizing agent. Reagents like pyridinium chlorochromate (PCC) in dichloromethane (DCM) or Dess-Martin periodinane (DMP) in DCM are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1][2] It is also crucial to control the reaction temperature, typically running the reaction at 0 °C or room temperature, and to monitor it closely to stop it once the starting material is consumed.
Q2: I am trying to perform a nucleophilic substitution on the alcohol group, but I am getting low yields and several side products. What is the best way to activate the hydroxyl group?
A2: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, you should first convert it into a good leaving group. A common and effective method is to convert the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is typically done by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting sulfonate is an excellent leaving group for subsequent SN2 reactions with a wide range of nucleophiles. This two-step process generally provides cleaner reactions and higher yields than direct substitution under acidic conditions.
Q3: Should I be concerned about the stability of the benzylic position in this compound during my reactions?
A3: Yes, the benzylic position is inherently reactive. It can be susceptible to oxidation, as mentioned above. Additionally, under conditions that favor carbocation formation (e.g., strong acids), the benzylic carbocation can be formed. While the electron-withdrawing fluorine and bromine atoms might destabilize a carbocation to some extent compared to an unsubstituted benzyl alcohol, the potential for SN1-type reactions or rearrangements should always be considered, especially with secondary or tertiary alcohols.
Q4: What are the best practices for storing this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. It is also advisable to store it in a cool and dark place to minimize degradation from heat and light.
Protecting Group Strategies
To enhance the stability of this compound during multi-step syntheses, protecting the alcohol functionality is a highly effective strategy. The choice of protecting group depends on the specific reaction conditions you need to employ.
Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Silyl Ethers (e.g., tert-Butyldimethylsilyl) | TBDMS or TBS | TBDMSCl, imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) | Stable to most non-acidic and non-fluoride conditions. |
| Benzyl Ether | Bn | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), catalytic acid (e.g., PPTS) | Aqueous acid (e.g., HCl in THF/H₂O) | Stable to basic, nucleophilic, and reducing conditions. Labile to acid. |
| Acetyl Ester | Ac | Acetic anhydride, pyridine | Mild base (e.g., K₂CO₃, MeOH) or acid | Stable to neutral and mildly acidic conditions. Labile to stronger bases and acids. |
Experimental Workflow: Protection of this compound with a TBDMS group
This protocol provides a detailed methodology for the protection of the hydroxyl group as a silyl ether.
Logical Relationship: Choosing a Protecting Group
The selection of an appropriate protecting group is dictated by the planned subsequent reaction conditions.
References
Technical Support Center: Optimizing Suzuki Reactions of (3-Bromo-2-fluorophenyl)methanol
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, (3-Bromo-2-fluorophenyl)methanol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki reaction of this compound considered challenging?
A1: The reaction is challenging due to steric hindrance from the ortho-fluoro and bromo substituents on the phenyl ring. These groups can impede the oxidative addition of the palladium catalyst to the aryl bromide and subsequent steps in the catalytic cycle, potentially leading to lower yields and slower reaction rates. The presence of the hydroxymethyl group can also influence the reaction, sometimes in a beneficial way by directing the catalyst, but it may also require specific reaction conditions to avoid side reactions.[1][2][3]
Q2: What are the most common side reactions observed in the Suzuki coupling of this substrate?
A2: The most common side reactions include:
-
Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4][5]
-
Dehalogenation: The bromo group is replaced by a hydrogen atom, resulting in the formation of (2-fluorophenyl)methanol.[6]
-
Protodeboronation: The boronic acid is protonated and converted back to the corresponding arene, effectively removing it from the reaction mixture.
Q3: How does the ortho-fluoro substituent impact the reaction?
A3: The ortho-fluoro substituent has both electronic and steric effects. Electronically, its withdrawing nature can facilitate the oxidative addition step. However, its steric bulk can hinder the approach of the palladium catalyst and the subsequent transmetalation and reductive elimination steps. The choice of a bulky, electron-rich ligand is often crucial to overcome this steric hindrance.[1][2][3]
Q4: Can the hydroxymethyl group on the substrate interfere with the reaction?
A4: The hydroxyl group can potentially coordinate to the palladium center and influence the reaction's regioselectivity and rate.[7] While this can sometimes be a directing group, it could also lead to undesired side reactions or catalyst inhibition under certain conditions. It is generally recommended to use reaction conditions that are tolerant of free hydroxyl groups to avoid the need for protection and deprotection steps. Many modern catalyst systems show good tolerance for such functional groups.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective Catalyst/Ligand Combination: The chosen catalyst and ligand may not be suitable for this sterically hindered substrate. 2. Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be optimal for solubility and reaction kinetics. 3. Catalyst Deactivation: Presence of oxygen or other impurities can deactivate the palladium catalyst. 4. Poor Quality Reagents: Degradation of the boronic acid or aryl bromide. | 1. Screen Catalysts and Ligands: Use a high-activity palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Consider N-heterocyclic carbene (NHC) ligands as well. A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point. 2. Optimize Base and Solvent: Try a stronger base like K₃PO₄ or Cs₂CO₃. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often effective. Anhydrous conditions with a strong, non-aqueous soluble base can also be explored. 3. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 4. Verify Reagent Quality: Use freshly purchased or purified reagents. The stability of heteroarylboronic acids can be a concern, and conversion to the corresponding trifluoroborate salt can improve stability and reactivity.[9][10] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid. 2. Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more opportunity to homocouple. | 1. Rigorous Degassing: Ensure the reaction is set up under a strictly inert atmosphere. 2. Optimize Reaction Conditions: Adjust the base, solvent, and temperature to favor the desired cross-coupling pathway. A change in ligand might also accelerate transmetalation. |
| Dehalogenation of this compound | 1. Source of Hydride: The hydride source can be the solvent, base, or impurities. 2. Catalyst System: Some palladium-ligand combinations are more prone to promoting dehalogenation. | 1. Use Anhydrous Solvents: Ensure solvents are thoroughly dried. 2. Screen Ligands: Different phosphine ligands can influence the rate of dehalogenation versus cross-coupling. |
| Incomplete Consumption of Starting Material | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. 2. Low Reaction Temperature or Time: The reaction may require more energy or a longer duration to proceed to completion. | 1. Increase Catalyst Loading: Incrementally increase the mol% of the palladium catalyst. 2. Increase Temperature and/or Time: Raise the reaction temperature (e.g., to 80-110 °C) and monitor the reaction progress over a longer period. |
Data Presentation: Catalyst and Ligand Performance
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of various aryl bromides, including those with steric hindrance, with different palladium catalysts and ligands. This data can serve as a guide for selecting a starting point for your optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Aryl Bromide | Boronic Acid | Yield (%) |
| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 2-Bromo-6-methylphenol | Phenylboronic acid | 95 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 2-Bromo-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | 92 |
| Pd(OAc)₂ (2) | RuPhos (4) | Na₂CO₃ | Ethanol | 85 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | 90+ |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | ~90 (initially) |
Experimental Protocols
Below is a general, adaptable experimental protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point, and optimization of specific parameters will likely be necessary.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., 1-3 mol%) and the phosphine ligand (e.g., 2-6 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting and optimizing the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
preventing hydrodehalogenation in reactions of (3-Bromo-2-fluorophenyl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving (3-Bromo-2-fluorophenyl)methanol, with a primary focus on preventing the undesired side reaction of hydrodehalogenation.
Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions. This unwanted reaction reduces the yield of the desired product and complicates purification. This guide offers strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in reactions with this compound?
A1: Hydrodehalogenation is a reductive process where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of (2-fluorophenyl)methanol as a byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the intended cross-coupled product, and introduces an impurity that can be difficult to separate due to its structural similarity to the starting material and potentially the product.
Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The primary cause of hydrodehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from various sources, including the solvent (e.g., alcohols), the base, or trace amounts of water in the reaction mixture. Once formed, the Pd-H species can react with the aryl halide intermediate in a competing pathway to the desired cross-coupling, leading to the hydrodehalogenated product.[1]
Q3: How does the structure of this compound contribute to the likelihood of hydrodehalogenation?
A3: The electronic properties of the aryl ring and the presence of the benzylic alcohol group can influence the propensity for hydrodehalogenation. The fluorine atom is electron-withdrawing, which can affect the reactivity of the C-Br bond. More significantly, the benzylic alcohol moiety can potentially act as a source of hydrides, especially under basic conditions and at elevated temperatures, thereby promoting the formation of Pd-H species and increasing the likelihood of hydrodehalogenation.
Q4: Can the choice of palladium catalyst influence the extent of hydrodehalogenation?
A4: Absolutely. The choice of both the palladium precursor and the ancillary ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the hydrodehalogenation pathway.[2] For challenging substrates, pre-formed catalysts or catalyst systems that rapidly generate the active Pd(0) species can also be beneficial.
Troubleshooting Guide: Preventing Hydrodehalogenation
If you are observing significant hydrodehalogenation in your reaction with this compound, follow this troubleshooting guide. The key is to systematically optimize the reaction parameters to favor the desired cross-coupling pathway over the hydrodehalogenation side reaction.
Problem: Significant formation of (2-fluorophenyl)methanol byproduct.
Troubleshooting Workflow
Caption: A stepwise troubleshooting workflow for minimizing hydrodehalogenation.
Ligand Selection
The choice of phosphine ligand is paramount. Bulky and electron-rich ligands can accelerate the desired C-C bond formation (reductive elimination) relative to hydrodehalogenation.
Recommendations:
-
Switch to bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are often effective at suppressing hydrodehalogenation.
-
Increase ligand-to-palladium ratio. A slightly higher ratio (e.g., 2.2:1 L:Pd) can sometimes help stabilize the catalyst and prevent the formation of undesired species.
| Ligand Class | Specific Ligand Example | Rationale |
| Biaryl Phosphines | SPhos, XPhos | Bulky and electron-rich, promoting reductive elimination.[2] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, but may not be as effective as biaryl phosphines for this specific issue. |
| Triphenylphosphine | PPh₃ | Often a default ligand, but its lower electron-donating ability and smaller bulk can lead to more hydrodehalogenation. |
Base Modification
The nature and strength of the base can significantly impact the formation of Pd-H species.
Recommendations:
-
Use a weaker inorganic base. Strong bases, especially alkoxides, can promote the formation of hydrides from the solvent or other sources. Weaker bases are generally preferred.
-
Ensure the base is anhydrous. Water can be a proton source leading to hydrodehalogenation.
| Base | Class | Recommendation |
| Potassium Phosphate (K₃PO₄) | Inorganic | Highly Recommended. Often the base of choice for suppressing hydrodehalogenation. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | Recommended. Another effective and mild base. |
| Sodium Carbonate (Na₂CO₃) | Inorganic | A viable option, but potentially less effective than K₃PO₄ or Cs₂CO₃. |
| Potassium tert-butoxide (KOtBu) | Alkoxide | Not Recommended. Can promote hydrodehalogenation. |
Solvent Choice
The solvent can be a direct source of hydrides.
Recommendations:
-
Use non-polar, aprotic solvents. These solvents are less likely to act as hydride donors.
-
Avoid alcohol solvents. Alcohols can directly lead to the formation of Pd-H species.
-
Ensure the solvent is anhydrous and degassed. Oxygen can lead to catalyst decomposition and other side reactions.
| Solvent | Class | Recommendation |
| Toluene | Aprotic, Non-polar | Highly Recommended. |
| Dioxane | Aprotic, Polar | Use with caution. Often used, but toluene may be a better choice if hydrodehalogenation is severe. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Use with caution. Similar to dioxane. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Not Recommended. Can be a source of hydrides at elevated temperatures. |
| Methanol/Ethanol | Protic | Not Recommended. Can be a significant source of hydrides. |
Reaction Temperature
Higher temperatures can accelerate the rate of hydrodehalogenation.
Recommendation:
-
Lower the reaction temperature. While this may slow down the desired reaction, it can often disproportionately slow down the hydrodehalogenation pathway. Aim for the lowest temperature that provides a reasonable reaction rate.
Reagent Quality
Impurities in reagents can contribute to side reactions.
Recommendations:
-
Use high-purity this compound.
-
Ensure the boronic acid (or other coupling partner) is of high quality. Boronic acids can degrade over time to form boroxines and other impurities that may affect the reaction.
Experimental Protocols
Protocol 1: Recommended Conditions for Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing a catalyst system known to reduce the risk of hydrodehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Competing Hydrodehalogenation Pathway
Caption: The catalytic cycle for Suzuki-Miyaura coupling and the competing hydrodehalogenation pathway.
This guide provides a comprehensive starting point for troubleshooting and preventing hydrodehalogenation in reactions involving this compound. Successful mitigation of this side reaction often involves a systematic approach to optimizing the reaction conditions. For further assistance, please consult the cited literature or contact our technical support team.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reagent formation from bromofluorophenyl compounds.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a bromofluorophenyl compound is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is a common issue in Grignard synthesis. The primary culprits are typically an inactive magnesium surface and the presence of moisture. The magnesium surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120°C and cooling under a stream of inert gas like argon or nitrogen. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be freshly dried and handled under inert conditions.
-
Activate the Magnesium: The MgO layer on the magnesium turnings must be removed to expose a fresh, reactive metal surface. Several activation methods can be employed:
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction can break the oxide layer. Stirring the magnesium turnings vigorously in the reaction flask can also help expose fresh surfaces.
-
Chemical Activation: Adding a small crystal of iodine is a common and effective method. The iodine etches the magnesium surface, and the disappearance of the purple/brown color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals activation.
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.
-
Q2: I am observing a significant amount of a biphenyl side-product. What is this, and how can I minimize its formation?
A2: The high-boiling side-product is likely a biphenyl derivative formed through a Wurtz-type coupling reaction, where the newly formed Grignard reagent reacts with the unreacted bromofluorophenyl starting material. This is a major side reaction, especially with more reactive aryl halides.
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the bromofluorophenyl compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.
-
Temperature Control: While gentle heating can help initiate the reaction, excessive temperatures can promote Wurtz coupling. Maintain a gentle reflux once the reaction has started.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for synthesizing aryl Grignard reagents as it can better stabilize the reagent.
Q3: Will the fluorine atom on the phenyl ring interfere with the Grignard reagent formation?
A3: Generally, no. The carbon-fluorine (C-F) bond is significantly stronger and less reactive than the carbon-bromine (C-Br) bond. Therefore, the Grignard reagent will form selectively at the C-Br bond, leaving the C-F bond intact. This allows for the synthesis of fluorinated Grignard reagents which are valuable intermediates.
Q4: Which solvent is better for my bromofluorophenyl Grignard reaction: diethyl ether or THF?
A4: Both are suitable, but THF is often preferred for aryl Grignard reagents. THF has a higher boiling point, which can be beneficial for less reactive aryl bromides, and it is a better coordinating solvent, which helps to stabilize the Grignard reagent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Low reactivity of the bromofluorophenyl compound. | 1. Activate magnesium using iodine, 1,2-dibromoethane, or mechanical grinding.2. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.3. Use a small amount of a pre-formed Grignard reagent as an initiator. Gentle warming can also be applied. |
| Low yield of Grignard reagent | 1. Wurtz coupling side reaction.2. Incomplete reaction.3. Quenching by moisture or acidic impurities. | 1. Add the bromofluorophenyl compound slowly and control the reaction temperature.2. Allow for sufficient reaction time after the addition is complete.3. Maintain a strict inert atmosphere (nitrogen or argon). |
| Reaction mixture turns dark brown or black | 1. Formation of finely divided magnesium.2. Decomposition of the Grignard reagent due to overheating.3. Presence of impurities. | 1. A grayish or brownish color is normal. A very dark color may indicate side reactions. Ensure the reaction is not overheating.2. Control the rate of addition of the aryl halide to maintain a gentle reflux.3. Use pure starting materials. |
| Formation of a white precipitate | Formation of magnesium salts (e.g., MgBr₂) or alkoxides. | This is often a normal observation during Grignard reagent formation. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the formation of Grignard reagents from bromofluorophenyl compounds. Yields can be highly dependent on the specific reaction conditions and the purity of the reagents.
| Substrate | Solvent | Initiator | Reaction Time | Temperature | Typical Yield/Concentration | Reference |
| 1-Bromo-4-fluorobenzene | Diethyl Ether | Ultrasound | 20 min post-addition | Reflux | 0.91 M solution | [1] |
| 2,4,5-Trifluorobromobenzene | THF | (via exchange with EtMgBr) | < 1 min (in microreactor) | Room Temp. | ~98% conversion | [2] |
| General Aryl Bromides | THF | Iodine or 1,2-Dibromoethane | 1-3 hours | Reflux | 80-95% | |
| General Aryl Bromides | THF | - | 2-4 hours | -20°C to 0°C | 85-98% |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of (Fluorophenyl)magnesium Bromide
This protocol is a generalized procedure based on common laboratory practices for the synthesis of aryl Grignard reagents.
Materials:
-
Magnesium turnings
-
Bromofluorobenzene isomer (e.g., 1-bromo-4-fluorobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings (1.1 equivalents) in the reaction flask.
-
Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of the bromofluorobenzene (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change (disappearance of iodine color), bubbling, and a slight exotherm. Gentle warming may be necessary to start the reaction.
-
Formation: Once the reaction has initiated, add the remaining bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent is a cloudy, grayish-brown solution.
-
Quantification and Use: The concentration of the Grignard reagent should be determined by titration before use in subsequent reactions.
Visualizations
Troubleshooting Logic for Grignard Reaction Initiation
Caption: Troubleshooting workflow for initiating a Grignard reaction.
Experimental Workflow for Grignard Reagent Formation
Caption: Step-by-step workflow for Grignard reagent synthesis.
References
aqueous workup procedures for reactions containing (3-Bromo-2-fluorophenyl)methanol
Technical Support Center: (3-Bromo-2-fluorophenyl)methanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding aqueous workup procedures for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical first step in the aqueous workup of a reaction mixture containing this compound?
A1: The initial step is typically to quench the reaction. For reductions of 3-bromo-2-fluorobenzaldehyde using hydride reagents like sodium borohydride or borane complexes, this is often achieved by the careful addition of a proton source. Common quenching agents include water, dilute hydrochloric acid, or an alcohol like methanol. For reactions involving organometallics, such as a Grignard reaction, a saturated aqueous solution of ammonium chloride is frequently used to quench the reaction and hydrolyze the intermediate magnesium alkoxide.
Q2: Which organic solvents are suitable for extracting this compound from the aqueous layer?
A2: this compound is soluble in a range of common organic solvents. Ethyl acetate and dichloromethane are effective choices for extraction. Toluene has also been used in the workup of similar substituted benzyl alcohols. The choice of solvent may depend on the specific reaction solvent used and the impurities present.
Q3: What are the purposes of the different aqueous washing steps (water, sodium bicarbonate, brine)?
A3: Each washing step serves a specific purpose:
-
Water Wash: Removes water-soluble impurities, such as salts and polar byproducts.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: Neutralizes any remaining acidic components in the reaction mixture. This is particularly important if the reaction was conducted under acidic conditions or quenched with acid. The bicarbonate reacts with acids to form a salt, carbon dioxide, and water, partitioning the acidic impurities into the aqueous layer.[1]
-
Brine (Saturated NaCl Solution): Reduces the solubility of the organic product in the aqueous layer, thereby increasing the efficiency of the extraction. It also helps to break up emulsions that may form between the organic and aqueous layers.
Q4: My product, this compound, appears to have some solubility in the aqueous layer. How can I minimize product loss?
A4: To minimize loss to the aqueous layer, you can perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Additionally, saturating the aqueous layer with sodium chloride (brine wash) before the final extraction can help to "salt out" the organic product, driving it into the organic phase.
Q5: What are the common methods for final purification of this compound after aqueous workup?
A5: After drying the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and removing the solvent under reduced pressure, the crude product is often purified by column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethyl acetate, can also be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the aqueous workup of reactions containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Emulsion formation during extraction | - High concentration of salts or polar byproducts. - Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite. |
| Low yield of isolated product | - Incomplete extraction of the product. - Product loss due to solubility in the aqueous layer. - Degradation of the product during workup. | - Perform multiple extractions with the organic solvent. - Wash the combined organic layers with brine to reduce the solubility of the product in any remaining aqueous phase. - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction, as highly acidic or basic conditions could potentially degrade the product. |
| Presence of starting material (e.g., 3-bromo-2-fluorobenzaldehyde) in the final product | - Incomplete reaction. - Inefficient removal during workup. | - Monitor the reaction by TLC or another suitable method to ensure completion before initiating workup. - If the starting material is an aldehyde, a wash with a sodium bisulfite solution can sometimes help to remove it by forming a water-soluble adduct. |
| Product is an oil instead of the expected solid | - Presence of impurities lowering the melting point. - Residual solvent. | - Purify the product using column chromatography on silica gel. - Ensure all solvent is removed under high vacuum after concentrating the organic extracts. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Final product is discolored | - Presence of colored impurities from the reaction. | - Treat the organic solution with activated charcoal before filtration and concentration. - Purify by column chromatography, carefully collecting the fractions containing the pure product. |
Experimental Protocols
General Aqueous Workup Protocol for the Reduction of 3-Bromo-2-fluorobenzaldehyde
This protocol is a generalized procedure based on common practices for the reduction of aromatic aldehydes.
-
Quenching: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol to quench any remaining reducing agent until gas evolution ceases.
-
Acidification (Optional, depending on reagents): If a borohydride reagent was used, slowly add 1M hydrochloric acid to adjust the pH to be slightly acidic. This helps to hydrolyze any borate esters.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (1 x volume of the organic layer)
-
Saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer)
-
Brine (1 x volume of the organic layer)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Key Starting Material.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | 261723-32-4 | C₇H₆BrFO | 205.02 | White Solid | 36.0 - 40.0 |
| 3-Bromo-2-fluorobenzaldehyde | 149947-15-9 | C₇H₄BrFO | 203.01 | Pale Yellow Solid | Not specified |
Visualizations
Caption: General experimental workflow for the aqueous workup and purification.
References
Technical Support Center: Solvent Polarity Effects on Reactions of (3-Bromo-2-fluorophenyl)methanol Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth answers and troubleshooting strategies for experiments involving (3-Bromo-2-fluorophenyl)methanol and its derivatives, focusing specifically on the critical impact of solvent polarity on reaction rates and mechanisms. Our goal is to move beyond simple protocols and provide a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - The Underlying Principles
This section addresses the core scientific concepts governing the reactivity of benzylic systems like this compound in various solvent environments. For the purpose of discussing nucleophilic substitution, we will consider the alcohol to be activated into a derivative with a better leaving group (e.g., a benzylic halide or tosylate), a common prerequisite for these reactions.
Q1: What are the primary nucleophilic substitution mechanisms for a this compound derivative?
A1: As a primary benzylic substrate, this compound derivatives are uniquely positioned to react via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.
-
SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time the leaving group departs. This pathway is generally favored for primary halides.
-
SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a benzylic carbocation. This intermediate is notably stabilized by resonance with the adjacent phenyl ring.[1][2] This resonance stabilization makes the SN1 pathway more accessible for benzylic systems compared to simple primary alkyl halides.[3] The choice between these two competing pathways is heavily influenced by the nucleophile, temperature, and, most critically, the solvent.[4]
Q2: How does solvent polarity fundamentally influence the choice between SN1 and SN2 reaction pathways?
A2: Solvent polarity affects the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates involved in the reaction mechanism.[5]
-
SN1 reactions involve the formation of charged intermediates (a carbocation and an anionic leaving group) in the rate-determining step. Polar solvents excel at stabilizing these charged species, thus lowering the activation energy and accelerating the reaction rate.[6][7]
-
SN2 reactions typically involve a charged nucleophile attacking a neutral substrate. The transition state has a dispersed charge across the nucleophile, the central carbon, and the leaving group.[8] The effect of solvent polarity is more nuanced here. While a polar solvent is needed to dissolve the nucleophile, certain types of polar solvents can actually hinder the reaction.[9]
Q3: Why are polar protic solvents (e.g., water, methanol, ethanol) known to significantly accelerate SN1 reactions?
A3: Polar protic solvents possess O-H or N-H bonds, enabling them to act as both hydrogen bond donors and acceptors.[9][10] Their ability to accelerate SN1 reactions stems from two key interactions:
-
Stabilization of the Carbocation: The solvent's lone pairs can solvate the positively charged carbocation intermediate, stabilizing it.
-
Stabilization of the Leaving Group: More importantly, the solvent's polarized hydrogens form strong hydrogen bonds with the departing leaving group, helping to pull it away from the carbon, stabilizing the transition state, and lowering the energy barrier for ionization.[1][9] This is why SN1 reactions are often referred to as "solvolysis" reactions, where the solvent itself can act as the nucleophile.[4][11]
Q4: For an SN2 reaction, why is a polar aprotic solvent (e.g., DMSO, acetone, acetonitrile) the superior choice?
A4: Polar aprotic solvents have significant dipole moments to dissolve ionic nucleophiles but lack the O-H or N-H bonds found in protic solvents.[9][10] This is a critical distinction. In a polar protic solvent, the solvent molecules form a tight "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and lowering its ground state energy.[8][12] This extensive solvation shell sterically hinders the nucleophile and increases the energy required for it to attack the electrophile, thus slowing the SN2 reaction.[9]
In contrast, polar aprotic solvents solvate the cation of the nucleophilic salt but interact only weakly with the anionic nucleophile.[13] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of an SN2 reaction. For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[12][13]
Q5: What is the role of the solvent's dielectric constant (ε) in predicting reaction rates?
A5: The dielectric constant is a measure of a solvent's ability to insulate opposite charges from each other, reflecting its overall polarity.[14]
-
For SN1 reactions: A high dielectric constant is highly favorable. It helps to stabilize the separated charges of the carbocation and the leaving group in the transition state, thus lowering the activation energy and increasing the reaction rate.[14][15] Solvents with high dielectric constants, like water (ε≈80) and DMSO (ε≈47), are excellent for promoting SN1 pathways.[14]
-
For SN2 reactions: The relationship is less direct. While a certain level of polarity is needed to dissolve the reagents, a very high dielectric constant, especially in protic solvents, often correlates with decreased SN2 rates due to the strong solvation of the nucleophile.[5][16] Therefore, while dielectric constant is a useful guide, the protic/aprotic nature of the solvent is a more critical predictor for SN2 reactivity.
Section 2: Experimental Design & Data Interpretation
A well-designed experiment is crucial for accurately assessing the impact of solvent polarity. Below is a general protocol for monitoring reaction kinetics and a table summarizing expected outcomes.
Protocol: Kinetic Analysis of Nucleophilic Substitution
This protocol assumes the use of a this compound derivative, such as (3-bromo-2-fluorobenzyl) bromide, reacting with a nucleophile like sodium azide.
-
Preparation: Ensure all glassware is oven-dried and all solvents are of high purity and anhydrous where necessary (especially for polar aprotic systems).
-
Reaction Setup: In separate, sealed reaction vessels for each solvent to be tested, dissolve the nucleophile (e.g., 1.2 equivalents of NaN₃).
-
Solvent Addition: Add the chosen solvent (e.g., Methanol, DMSO, THF) to each vessel and bring the solutions to a constant, controlled temperature (e.g., 25°C) with consistent stirring.
-
Initiation & Monitoring: Inject the substrate, (3-bromo-2-fluorobenzyl) bromide (1.0 equivalent), into each vessel simultaneously to start the reaction. Immediately begin monitoring.
-
Method: Use an appropriate technique like GC-MS, HPLC, or TLC to track the disappearance of the starting material and the appearance of the product over time.[17]
-
Sampling: Withdraw small, precise aliquots from each reaction at regular time intervals (e.g., every 5, 10, or 30 minutes). Quench each aliquot immediately (e.g., by diluting in a cold solvent) to stop the reaction.
-
-
Data Analysis: Plot the concentration of the starting material versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate. Calculate the relative rate constants by normalizing the rates to the slowest reaction.
Data Presentation: Expected Relative Rates Based on Solvent Choice
The following table summarizes the expected qualitative impact of different solvent classes on the reaction rates of a primary benzylic halide, assuming a moderately strong nucleophile (e.g., N₃⁻, CN⁻).
| Solvent Class | Example Solvents | Dominant Mechanism | Expected Relative Rate | Rationale |
| Polar Protic | Water (H₂O), Methanol (MeOH) | SN1 / Slow SN2 | Slow to Moderate | Strong solvation of the nucleophile hinders SN2 attack.[9] May favor SN1 if the nucleophile is weak, but the primary substrate is a barrier. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | SN2 | Very Fast | The nucleophile is poorly solvated ("naked") and highly reactive, leading to a rapid concerted attack.[4][13] |
| "Borderline" Aprotic | Acetone, THF | SN2 | Moderate to Fast | Polar enough to dissolve reagents but less effective at solvating cations than DMSO, resulting in slightly lower rates.[10] |
| Non-Polar | Hexane, Toluene | SN2 | Extremely Slow / No Reaction | Reagents (especially ionic nucleophiles) have poor solubility, preventing them from coming into contact to react.[6][9] |
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses common issues encountered when studying solvent effects.
Q1: My reaction is unexpectedly slow or stalls in a polar aprotic solvent like DMSO or DMF. What's the likely cause?
A1: This is a common and frustrating issue. While polar aprotic solvents are expected to accelerate SN2 reactions, their effectiveness is highly dependent on purity.
-
Root Cause: The most frequent culprit is the presence of trace amounts of water.[17] Polar aprotic solvents are often hygroscopic (readily absorb moisture from the air).
-
Mechanism of Failure: Water is a protic molecule. Even small quantities can form hydrogen-bonding solvation shells around the anionic nucleophile, effectively behaving like a protic solvent and drastically reducing the nucleophile's reactivity.[10]
-
Solution:
-
Use Anhydrous Solvents: Always use freshly opened bottles of anhydrous grade solvents or purify the solvent yourself (e.g., by distillation from CaH₂).
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.[18]
-
Check Reagents: Ensure your nucleophilic salt is also dry.
-
Q2: I'm observing significant side-product formation, which TLC/GC-MS suggests might be an elimination product. How can I favor substitution?
A2: Benzylic systems can undergo E1 and E2 elimination reactions, which compete with SN1 and SN2 substitution.[19]
-
Root Cause: Elimination is favored by strong, sterically hindered bases and higher temperatures. Your nucleophile may also be acting as a base.
-
Solution:
-
Lower the Temperature: Substitution reactions generally have a lower activation energy than elimination reactions. Running the reaction at a lower temperature will favor the substitution pathway.[17]
-
Choose a Better Nucleophile: Select a nucleophile that is a weak base but a strong nucleophile. Good examples include azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻).[4] Avoid strong, bulky bases like tert-butoxide unless elimination is the goal.
-
Solvent Choice: While solvent has a more complex effect on elimination, ensuring you are using conditions that strongly favor one substitution mechanism (e.g., polar aprotic for SN2) can help minimize competing pathways.
-
Q3: My reaction failed completely in a non-polar solvent like hexane. I thought some SN2 reaction might occur. Why didn't it?
A3: This result is expected. For a reaction to occur, the reacting molecules must come into contact.
-
Root Cause: Insolubility of the nucleophile. Most nucleophiles are salts (e.g., NaCN, KBr) and are highly polar or ionic.
-
Explanation: Non-polar solvents like hexane cannot effectively solvate ions.[6][9] The nucleophilic salt will not dissolve, remaining as a solid suspension. Without dissolved nucleophile, there can be no reaction with the substrate in the solution phase. A solvent must be polar enough to dissolve the reagents.[6]
Q4: My reaction in a polar protic solvent like ethanol gave a product, but it appears to be an ethyl ether, not the product from my intended nucleophile. What happened?
A4: You have likely observed a solvolysis reaction.
-
Root Cause: The solvent itself has acted as the nucleophile.
-
Explanation: In SN1-favoring conditions (polar protic solvent), a benzylic carbocation can form. This cation is a powerful electrophile. If the solvent (like ethanol) is present in vast excess compared to your intended nucleophile, it can compete effectively and attack the carbocation to form the final product.[1][4] This is especially common if your intended nucleophile is weak.
-
Solution:
-
Increase Nucleophile Concentration: Use a much higher concentration of your desired nucleophile to improve its chances of competing with the solvent.
-
Change Solvents: Switch to a polar aprotic solvent to promote an SN2 mechanism, which will not involve a carbocation intermediate and where the solvent is less likely to participate.
-
Section 4: Visualized Workflows and Mechanisms
Diagram 1: Competing SN1 and SN2 Pathways
Caption: SN1 vs. SN2 pathways for a benzylic substrate.
Diagram 2: Troubleshooting Unexpected Reaction Rates
Caption: A decision-making workflow for troubleshooting reaction rate issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. glasp.co [glasp.co]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.com [brainly.com]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide to the Spectroscopic Analysis of (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromo-2-fluorophenyl)methanol. It serves as a practical resource for the structural elucidation of this compound and compares the utility of NMR spectroscopy with alternative analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established additive models for substituted benzene rings and analysis of spectral data from analogous compounds. The solvent is assumed to be deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH₂- | ~ 4.7 | Doublet (d) | J(H,H) ≈ 6 Hz |
| -OH | Variable (Broad Singlet) | Broad s | N/A |
| Ar-H4 | ~ 7.4 | Triplet (t) | J(H,H) ≈ 8 Hz |
| Ar-H5 | ~ 7.2 | Triplet of doublets (td) | J(H,H) ≈ 8 Hz, J(H,F) ≈ 5 Hz |
| Ar-H6 | ~ 7.6 | Doublet of doublets (dd) | J(H,H) ≈ 8 Hz, J(H,F) ≈ 2 Hz |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | ~ 60 |
| C1 | ~ 130 (d, J(C,F) ≈ 5 Hz) |
| C2 | ~ 158 (d, J(C,F) ≈ 245 Hz) |
| C3 | ~ 115 (d, J(C,F) ≈ 20 Hz) |
| C4 | ~ 132 |
| C5 | ~ 125 (d, J(C,F) ≈ 3 Hz) |
| C6 | ~ 128 |
Experimental Protocols
A standard operating procedure for acquiring high-resolution 1H and 13C NMR spectra is outlined below.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify functional groups present in the molecule.
-
Methodology: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
~3300 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~3050-3100 cm⁻¹ (sharp): Aromatic C-H stretch.
-
~2850-2950 cm⁻¹ (sharp): Aliphatic C-H stretch from the CH₂ group.
-
~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: C-O stretch of the primary alcohol.
-
~1050 cm⁻¹: C-F stretch.
-
~700-800 cm⁻¹: C-Br stretch and C-H out-of-plane bending, which can be indicative of the substitution pattern.[1][2]
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.
-
Expected Fragments:
-
Molecular Ion (M⁺): m/z = 204 and 206 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
[M-H₂O]⁺: Loss of water from the alcohol.
-
[M-CH₂OH]⁺: Loss of the hydroxymethyl group.
-
Tropylium ion fragment: A common fragment for benzyl derivatives at m/z = 91.
-
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity of atoms, stereochemistry, and electronic environment. | Presence of functional groups. | Molecular weight and fragmentation pattern. |
| Sample Requirement | Milligrams. | Micrograms. | Micrograms to nanograms. |
| Structural Detail | High. Provides a complete structural map. | Moderate. Identifies key bonds and functional groups. | Low to Moderate. Provides molecular formula and substructural information from fragmentation. |
| Quantitative Analysis | Excellent for determining the relative number of protons. | Possible but less straightforward than NMR. | Can be quantitative with appropriate standards. |
| Limitations | Lower sensitivity compared to MS. Can be complex to interpret for large molecules. | Does not provide information on the connectivity of functional groups. | Does not provide detailed stereochemical or isomeric information on its own. |
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, integrating data from NMR, FTIR, and MS.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Bromo-2-fluorophenyl)methanol and its Analytical Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3-Bromo-2-fluorophenyl)methanol. It also offers a comparison with alternative analytical techniques for the characterization of this compound, supported by detailed experimental protocols.
Predicted Mass Spectrometry Fragmentation of this compound
Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic compounds.[1] For this compound (Molecular Formula: C₇H₆BrFO, Molecular Weight: 205.02 g/mol ), the fragmentation is expected to be influenced by the presence of the aromatic ring, the hydroxyl group, and the halogen substituents.[2][3] Aromatic compounds typically exhibit a stable molecular ion, while alcohols may show a weak or absent molecular ion peak.[4]
The presence of a bromine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]
Table 1: Predicted EI-MS Fragmentation Pattern for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Predicted Relative Abundance | Notes |
| 204/206 | [C₇H₆BrFO]⁺• (Molecular Ion) | 3-Br-2-F-C₆H₃-CH₂OH | Moderate | The M/M+2 isotopic pattern due to bromine will be prominent. |
| 187/189 | [C₇H₅BrF]⁺ | 3-Br-2-F-C₆H₃-CH₂ | Low | Loss of a hydroxyl radical (•OH, 17 Da). |
| 175/177 | [C₇H₄BrFO]⁺ | 3-Br-2-F-C₆H₃-COH | Moderate | Loss of H₂ and H, a common fragmentation for benzyl alcohols. |
| 125 | [C₇H₆FO]⁺ | 2-F-C₆H₄-CH₂OH | High | Loss of a bromine radical (•Br, 79/81 Da). This is a common fragmentation pathway for brominated compounds. |
| 107 | [C₇H₇O]⁺ | C₆H₅-CH₂OH | Moderate | Loss of both bromine and fluorine radicals. |
| 96 | [C₆H₅F]⁺ | 2-F-C₆H₄ | Moderate | Loss of a CH₂OH group and bromine radical. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Moderate to High | Loss of all substituents from the benzene ring, a common fragment for aromatic compounds. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade of this compound upon electron ionization.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides valuable structural information through fragmentation, a comprehensive characterization of this compound often requires complementary analytical techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides a unique "fingerprint" spectrum.[6] | The molecular ion may be weak or absent for some compounds like alcohols.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity compared to MS, requires a larger sample amount. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., O-H stretch for the alcohol, C-Br and C-F stretches). | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) / Liquid Chromatography (LC) | Separation and quantification of the compound in a mixture. | High resolution for complex mixtures, quantitative analysis. | Does not provide structural information on its own; often coupled with MS. |
Experimental Protocols
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.
-
¹⁹F NMR: Acquire a fluorine spectrum to observe the chemical shift of the fluorine atom and its coupling with neighboring protons.
-
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Key expected peaks include a broad O-H stretch around 3300 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
By combining the insights from mass spectrometry with these alternative techniques, researchers can achieve a thorough and unambiguous characterization of this compound, which is crucial for its application in drug development and scientific research.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of (3-Bromo-2-fluorophenyl)methanol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like (3-Bromo-2-fluorophenyl)methanol is a critical aspect of quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this halogenated aromatic compound. We present detailed experimental protocols and comparative performance data to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is highly suitable, offering excellent resolution and sensitivity for separating the main compound from potential impurities.
Experimental Protocol: HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.[2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of a validated HPLC method for the purity analysis of this compound. These values are based on typical performance for similar pharmaceutical analyses.[3][4]
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the main peak. Peak purity index > 0.999. | No interference at the analyte's retention time. Peak purity index ≥ 0.99.[4] |
| Linearity (r²) | > 0.999 | r² ≥ 0.995[4] |
| Range | 0.05 - 1.5 mg/mL | 80-120% of the test concentration for assay; LOQ to 120% for impurities.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% for assay.[4] |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0%[3] |
| - Intermediate Precision | < 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | Signal-to-noise ratio of 3:1.[4] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Signal-to-noise ratio of 10:1.[4] |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | Consistent results with small, deliberate variations in method parameters.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Given that this compound is a relatively small molecule, it is amenable to GC analysis. The mass spectrometer provides definitive identification of impurities.
Experimental Protocol: GC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent like methanol or dichloromethane to achieve a concentration of 1 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Performance Data (Hypothetical)
The following table outlines the expected performance of a validated GC-MS method for this compound purity analysis, based on typical validation data for pharmaceutical impurity analysis.[6][9]
| Parameter | Result | Acceptance Criteria |
| Specificity | The mass spectrum of the main peak is unique and can be distinguished from co-eluting peaks. No interfering peaks in the blank. | Unique mass spectrum for the analyte. No significant interference from the matrix.[6] |
| Linearity (r²) | > 0.998 | r² ≥ 0.995[9] |
| Range | 0.1 - 100 µg/mL | LOQ to 120% of the specification limit for impurities.[6] |
| Accuracy (% Recovery) | 95.0% - 105.0% | Typically 80-120% for impurities.[6] |
| Precision (% RSD) | ||
| - Repeatability | < 5.0% | ≤ 10% for trace impurities. |
| - Intermediate Precision | < 10.0% | ≤ 15% for trace impurities. |
| Limit of Detection (LOD) | 0.02 ng/mL | Signal-to-noise ratio of 3:1.[7] |
| Limit of Quantitation (LOQ) | 0.06 ng/mL | Signal-to-noise ratio of 10:1.[7] |
| Robustness | Minor variations in oven temperature ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min) do not significantly affect results. | Method performance remains acceptable under small, deliberate changes.[9] |
Method Comparison and Selection
The choice between HPLC and GC-MS depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally unstable compounds. | Best for volatile and thermally stable compounds. |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | UV, DAD, Fluorescence, MS. Provides quantitative data. | Mass Spectrometry provides structural information for impurity identification. Highly sensitive. |
| Sample Preparation | Generally straightforward, involves dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, though likely not for the target analyte. |
| Sensitivity | Good, with LODs and LOQs typically in the µg/mL to ng/mL range. | Excellent, with detection limits often in the pg/mL to ng/mL range. |
| Impurity Identification | Retention time matching with standards. DAD can provide spectral information. LC-MS provides definitive identification. | Mass spectral data provides high confidence in impurity identification. |
Visualizing the Workflow and Decision Process
To aid in understanding the analytical process and method selection, the following diagrams illustrate the experimental workflow and a decision-making tree.
References
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pharmtech.com [pharmtech.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to (3-Bromo-2-fluorophenyl)methanol
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic route is paramount to achieving efficiency, cost-effectiveness, and high purity of the target compound. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to (3-Bromo-2-fluorophenyl)methanol, a valuable building block in the preparation of various pharmaceutical and agrochemical compounds. The analysis is based on established chemical principles and commercially available starting materials, offering a comparative look at reaction conditions, yields, and overall costs.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway A: Aldehyde Reduction | Pathway B: Carboxylic Acid Reduction | Pathway C: Lithiation & Formylation |
| Starting Material | 3-Bromo-2-fluorobenzaldehyde | 3-Bromo-2-fluorobenzoic acid | 1,3-Dibromo-2-fluorobenzene |
| Key Reagents | Sodium borohydride (NaBH₄), Methanol | Lithium aluminum hydride (LiAlH₄), THF | n-Butyllithium (n-BuLi), Formaldehyde |
| Typical Yield | High | High | Moderate to High |
| Reaction Conditions | Mild (Room temperature) | Mild to Reflux | Cryogenic (-78 °C) |
| Safety Concerns | Flammable solvent | Highly reactive, water-sensitive reagent | Pyrophoric reagent, cryogenic temperatures |
| Cost of Starting Material | Moderate | Low to Moderate | Moderate |
| Overall Cost per Gram | Low | Moderate | High |
Pathway A: Reduction of 3-Bromo-2-fluorobenzaldehyde
This pathway represents a direct and efficient method for the synthesis of this compound. The reduction of the aldehyde functional group is a common and well-understood transformation in organic chemistry.
Experimental Protocol
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (49.2 mmol) of 3-bromo-2-fluorobenzaldehyde in 100 mL of methanol.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. To this, slowly add 1.86 g (49.2 mmol) of sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Cost-Benefit Analysis
-
Benefits: This method is straightforward, employs a relatively safe and inexpensive reducing agent, and typically proceeds with high yields. The reaction conditions are mild, making it suitable for standard laboratory setups.
-
Drawbacks: The primary cost is associated with the starting aldehyde.
Pathway B: Reduction of 3-Bromo-2-fluorobenzoic Acid
This pathway offers an alternative starting point from the corresponding carboxylic acid. The reduction of a carboxylic acid requires a more potent reducing agent than an aldehyde.
Experimental Protocol
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend 3.75 g (98.8 mmol) of lithium aluminum hydride (LiAlH₄) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Acid: Dissolve 10.8 g (49.4 mmol) of 3-bromo-2-fluorobenzoic acid in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, followed by gentle reflux for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 4 mL of water, 4 mL of 15% aqueous sodium hydroxide, and 12 mL of water.
-
Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.
Cost-Benefit Analysis
-
Benefits: 3-Bromo-2-fluorobenzoic acid is generally less expensive than the corresponding aldehyde, potentially lowering the overall cost of the synthesis.
-
Drawbacks: Lithium aluminum hydride is a highly reactive and water-sensitive reagent that requires careful handling under anhydrous conditions. This adds to the complexity and potential hazards of the procedure.
Pathway C: Lithiation of 1,3-Dibromo-2-fluorobenzene and Formylation
This pathway involves the creation of the target molecule by forming a new carbon-carbon bond. It utilizes a lithium-halogen exchange reaction followed by the introduction of the hydroxymethyl group via reaction with formaldehyde.
Experimental Protocol
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 12.7 g (50.0 mmol) of 1,3-dibromo-2-fluorobenzene in 150 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. To this, add 22 mL of a 2.5 M solution of n-butyllithium in hexanes (55.0 mmol) dropwise over 30 minutes, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add a slight excess of dry formaldehyde gas (generated by heating paraformaldehyde) or a solution of anhydrous formaldehyde in THF to the reaction mixture at -78 °C.
-
Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Cost-Benefit Analysis
-
Benefits: This pathway demonstrates a powerful method for C-C bond formation and can be adapted for the synthesis of various substituted benzyl alcohols.
-
Drawbacks: This is the most technically demanding of the three pathways. It requires cryogenic temperatures and the use of a pyrophoric reagent (n-butyllithium), necessitating specialized equipment and handling procedures. The cost of n-butyllithium and the complexity of the setup contribute to a higher overall cost.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Pathway A (grams) | Pathway B (grams) | Pathway C (grams) | Approx. Cost (USD/g) |
| 3-Bromo-2-fluorobenzaldehyde | 203.01 | 10.0 | - | - | 12.54[1] |
| Sodium borohydride | 37.83 | 1.86 | - | - | - |
| 3-Bromo-2-fluorobenzoic acid | 219.01 | - | 10.8 | - | 0.98 - 2.78[2] |
| Lithium aluminum hydride | 37.95 | - | 3.75 | - | - |
| 1,3-Dibromo-2-fluorobenzene | 253.90 | - | - | 12.7 | 13.18[3] |
| n-Butyllithium (2.5M) | 64.06 | - | - | ~1.4 g in solution | - |
| Formaldehyde | 30.03 | - | - | ~1.7 g | 0.02 - 0.81[4][5] |
| This compound | 205.03 | ~9.5 (95% yield) | ~9.0 (90% yield) | ~8.2 (80% yield) | - |
Note: Costs are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower. The cost of solvents and purification materials are not included in this simplified analysis.
Visualizing the Synthetic Pathways and Analysis Workflow
Caption: Synthetic routes to this compound.
Caption: Workflow for cost-benefit analysis of synthetic pathways.
Conclusion
The choice of the most suitable synthetic pathway for this compound is contingent upon the specific needs and resources of the laboratory.
-
Pathway A (Aldehyde Reduction) is the most recommended route for general laboratory-scale synthesis due to its high yield, mild reaction conditions, and operational simplicity. Its primary drawback is the higher cost of the starting aldehyde.
-
Pathway B (Carboxylic Acid Reduction) presents a more economical option in terms of the starting material. However, the use of the hazardous reagent LiAlH₄ necessitates more stringent safety precautions and handling expertise.
-
Pathway C (Lithiation and Formylation) is the most versatile in terms of synthetic strategy but is also the most complex and costly to perform. This route is best suited for situations where the starting aldehyde or carboxylic acid is unavailable, or when the methodology is being explored for the synthesis of other analogs.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision that balances cost, efficiency, safety, and scalability for the successful synthesis of this compound.
References
A Comparative Guide to the Biological Activities of Substituted Phenylmethanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various substituted phenylmethanols, also known as benzyl alcohols. The information presented herein is curated from scientific literature and is intended to aid in research and drug development endeavors. This document summarizes key findings on the antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties of these compounds, supported by experimental data.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of various substituted phenylmethanols. This allows for a direct comparison of the efficacy of different derivatives across several key biological assays.
Table 1: Antimicrobial Activity of Substituted Phenylmethanols
The antimicrobial potential of substituted phenylmethanols is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzyl alcohol | Aspergillus niger | 5000 | [1] |
| Benzyl alcohol | Candida albicans | 2500 | [1] |
| Benzyl alcohol | Escherichia coli | 2000 | [1] |
| Benzyl alcohol | Pseudomonas aeruginosa | 2000 | [1] |
| Benzyl alcohol | Staphylococcus aureus | 25 | [1] |
| 4-Hydroxy-3-methoxybenzyl alcohol | Staphylococcus aureus | >1000 (inactive) | [2] |
| 4-Hydroxybenzyl alcohol | Staphylococcus aureus | >1000 (inactive) | [2] |
| 4-Methoxybenzyl alcohol | Staphylococcus aureus | 120 (moderate activity) | [2] |
| 4-Bromobenzyl alcohol | Staphylococcus aureus | >1000 (inactive) | [2] |
| 4-Hydroxy-3-methoxybenzyl alcohol | Pseudomonas aeruginosa | 80 (weak activity) | [2] |
| 4-Hydroxybenzyl alcohol | Pseudomonas aeruginosa | 100 (weak activity) | [2] |
| 4-Methoxybenzyl alcohol | Pseudomonas aeruginosa | 100 (weak activity) | [2] |
| 4-Bromobenzyl alcohol | Pseudomonas aeruginosa | 100 (weak activity) | [2] |
Table 2: Antioxidant Activity of Substituted Phenylmethanols
The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µM) | Reference |
| Phenethyl alcohol | >100 | [3] |
| 4-Hydroxyphenethyl alcohol (Tyrosol) | >100 | [3] |
| 3,4-Dihydroxyphenethyl alcohol (Hydroxytyrosol) | 4.5 | [3] |
| Gallic Acid (Standard) | 4.05 | [4] |
| Ascorbic Acid (Standard) | 24.42 | [4] |
| Trolox (Standard) | 30.12 | [4] |
Table 3: Anti-Inflammatory and Enzyme Inhibitory Activities of Phenylmethanol Derivatives and Related Compounds
This table presents the inhibitory activities of various compounds against key enzymes involved in inflammation and neurotransmission. The data includes IC50 values for cyclooxygenase (COX), lipoxygenase (LOX), and acetylcholinesterase (AChE). It is important to note that some of the listed compounds are structurally related to, but not direct derivatives of, phenylmethanol, and are included for comparative purposes.
| Compound/Derivative Class | Enzyme/Target | IC50 (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 | 0.74 | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | COX-2 | 0.69 | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | COX-2 | 0.18 | [5] |
| Celecoxib (Standard) | COX-2 | 0.042 | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM2) | 5-LOX | 0.64 | [5] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | 5-LOX | 0.43 | [5] |
| Zileuton (Standard) | 5-LOX | 0.50 | [5] |
| N-benzylpyridinium derivative (21a) | Acetylcholinesterase (AChE) | 0.038 | [6] |
| N-benzylpyridinium derivative (49a) | Acetylcholinesterase (AChE) | 0.0249 | [6] |
| N-benzylpyridinium derivative (49b) | Acetylcholinesterase (AChE) | 0.0259 | [6] |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.0474 | [6] |
Mandatory Visualizations
Signaling Pathway Diagram
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Many phenolic compounds exert their anti-inflammatory effects by modulating this pathway. The following diagram illustrates a simplified representation of the canonical NF-κB pathway and potential points of inhibition by substituted phenylmethanols.
Caption: Simplified NF-κB signaling pathway and potential inhibition by substituted phenylmethanols.
Experimental Workflow Diagram
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating the antioxidant activity of chemical compounds. The workflow for this assay is outlined below.
References
- 1. phexcom.com [phexcom.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Chemical Reactivity: A DFT-Informed Comparison of (3-Bromo-2-fluorophenyl)methanol and Related Benzyl Alcohols
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of substituted aromatic alcohols is paramount for designing novel synthetic pathways and predicting metabolic fates. This guide provides a comparative analysis of (3-Bromo-2-fluorophenyl)methanol's predicted reactivity using Density Functional Theory (DFT) calculations, contextualized with established experimental data for related benzyl alcohol derivatives. By examining key electronic and energetic descriptors, we can forecast its behavior in oxidative transformations, a crucial aspect of its chemical profile.
The reactivity of benzyl alcohols is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, can significantly influence the stability of intermediates and transition states during chemical reactions. In the case of this compound, the presence of both bromine and fluorine atoms is expected to modulate its reactivity profile compared to unsubstituted benzyl alcohol or monosubstituted analogs. DFT provides a powerful computational lens to quantify these electronic effects and predict reaction outcomes.
Comparative Analysis of DFT-Calculated Reactivity Descriptors
DFT calculations offer a quantitative framework to predict the chemical behavior of molecules. Key descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and calculated activation energies for specific reactions provide insights into a molecule's kinetic stability and susceptibility to chemical attack. A smaller HOMO-LUMO gap, for instance, generally suggests higher reactivity.[1]
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Reactivity (Oxidation) |
| Benzyl Alcohol | -6.5 | -0.5 | 6.0 | Baseline |
| (4-Methoxy)benzyl Alcohol | -6.2 | -0.3 | 5.9 | Higher |
| (4-Nitro)benzyl Alcohol | -7.0 | -1.5 | 5.5 | Lower (ring deactivation) |
| This compound (Predicted) | -6.8 | -1.0 | 5.8 | Moderate |
Note: The values presented are illustrative and can vary based on the specific DFT functional and basis set used in the calculations.
The predicted moderate reactivity of this compound stems from the competing electronic effects of the halogen substituents. Both bromine and fluorine are electron-withdrawing via induction, which would tend to decrease the electron density of the aromatic ring and the benzylic carbon, potentially lowering reactivity towards oxidation. However, they also possess lone pairs that can participate in resonance, which can partially offset the inductive effect.
Experimental Protocols for Assessing Reactivity
Computational predictions must be validated through experimental investigation. The selective oxidation of benzyl alcohols to their corresponding aldehydes is a common benchmark reaction to assess reactivity.[2][3][4] Various experimental setups can be employed, from catalytic aerobic oxidation to electrochemical methods.
Protocol 1: Catalytic Aerobic Oxidation
This method involves the oxidation of the benzyl alcohol derivative in the presence of a catalyst and an oxidant, typically molecular oxygen.
Materials:
-
This compound
-
Alternative benzyl alcohol derivatives for comparison
-
Palladium-based catalyst (e.g., Pd/C or Pd-Zn/TiO2)[2]
-
Toluene (solvent)
-
Oxygen gas
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Heating mantle and magnetic stirrer
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve a known concentration of the benzyl alcohol derivative in toluene.
-
Add the palladium-based catalyst (typically 1-5 mol%).
-
Heat the mixture to a specified temperature (e.g., 80-100 °C) under a constant flow of oxygen gas.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the starting material and the yield of the corresponding aldehyde.
-
The reaction rate can be determined from the initial rate of disappearance of the starting material.
Protocol 2: Electrochemical Oxidation
Electrochemical methods offer a controlled way to study oxidation reactions by precisely controlling the applied potential.
Materials:
-
This compound
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile)
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
Procedure:
-
Prepare a solution of the benzyl alcohol derivative and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode system in the electrochemical cell.
-
Perform cyclic voltammetry by sweeping the potential of the working electrode and measuring the resulting current.
-
The oxidation potential of the benzyl alcohol derivative can be determined from the cyclic voltammogram, providing a quantitative measure of its ease of oxidation. A lower oxidation potential indicates higher reactivity.
Visualizing the Predictive Workflow
The process of using DFT to predict chemical reactivity can be summarized in a logical workflow. The following diagram illustrates the key steps, from molecular structure input to the final prediction of reactivity.
Caption: A generalized workflow for predicting chemical reactivity using DFT.
Potential Signaling Pathway Involvement
In a drug development context, understanding how a molecule or its metabolites might interact with biological systems is crucial. While this compound is a synthetic building block, its potential metabolites could interact with signaling pathways. The diagram below illustrates a hypothetical scenario where a metabolite of this compound could modulate a generic signaling cascade.
Caption: A hypothetical signaling pathway modulated by a metabolite.
References
A Comparative Review of (3-Bromo-2-fluorophenyl)methanol as a Synthon in Organic Chemistry
(3-Bromo-2-fluorophenyl)methanol is a versatile synthetic building block, or synthon, valued in organic chemistry for its capacity to introduce the 3-bromo-2-fluorophenyl moiety into complex molecules. Its utility stems from three key reactive sites: the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions; the hydroxyl group, which can be modified or used to influence adjacent reactions; and the aromatic ring, which can be further functionalized. This guide provides a comparative analysis of its performance in key synthetic transformations against alternative synthons, supported by experimental data, to inform researchers in medicinal chemistry and materials science.
Performance in Key Synthetic Transformations
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions and the generation of organometallic intermediates for further functionalization.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and functional materials.[1] The reactivity of the aryl bromide in this reaction is influenced by electronic effects and steric hindrance from adjacent substituents. We compare the performance of this compound's parent scaffold, 1-bromo-2-fluorobenzene, with its isomer, 1-bromo-3-fluorobenzene, to illustrate the impact of substituent positioning.
| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd | K2CO3 / Dioxane-H2O | 110 | 48 | 91 | [2] |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd | K2CO3 / Dioxane-H2O | 110 | 48 | 99 | [2] |
| 3-Bromoaniline | Phenylboronic acid | Pd(OAc)2 / PPh3 | K3PO4 / Dioxane | 100 | 12 | 95 | Representative |
Data for the parent scaffolds are used to compare the intrinsic reactivity of the C-Br bond based on the fluorine's position. The presence of the methanol group is not expected to significantly alter the cross-coupling yield under these conditions.
2. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, creating substituted alkynes that are crucial intermediates in drug discovery and materials science.[3][4] The reaction is sensitive to the catalyst, ligands, base, and substrate electronics. Below, we compare the performance of different aryl bromides in Sonogashira couplings.
| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)2 / P(p-tol)3 | DBU / THF | 80 | 6 | 94 | [5] |
| 4-Bromobenzonitrile | 2-Methyl-3-butyn-2-ol | Pd(OAc)2 / P(p-tol)3 | DBU / THF | 80 | 6 | 98 | [5] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N / DMF | 100 | 3 | 92 | [6] |
These examples demonstrate that aryl bromides with both electron-donating (-NH2) and electron-withdrawing (-CN) groups are excellent substrates for Sonogashira coupling, achieving high yields under optimized conditions.
3. Generation of Aryllithium Intermediates: A Comparative Overview
Beyond cross-coupling, aryl halides are precursors to potent aryllithium nucleophiles. For this compound, the primary route is Lithium-Halogen Exchange , a rapid reaction where an organolithium reagent (like n-BuLi or t-BuLi) swaps its lithium atom for the bromine atom.[7][8] This method is often faster than deprotonation and occurs at very low temperatures.[9]
An alternative strategy for generating aryllithium species is Directed ortho-Metalation (DoM) . In DoM, a directing metalation group (DMG) containing a heteroatom coordinates to the lithium reagent, guiding the deprotonation of the adjacent ortho-proton.[10][11] Powerful DMGs include amides (-CONR₂), and O-carbamates (-OCONEt₂), which are significantly more effective than the hydroxyl or methoxy groups.[12][13]
The choice between these two strategies is dictated by the substrate. For this compound, lithium-halogen exchange is the dominant pathway due to the high reactivity of the C-Br bond. A substrate lacking a halogen but possessing a strong DMG would rely exclusively on DoM.
| Strategy | Typical Substrate | Reagent | Temperature | Key Feature |
| Lithium-Halogen Exchange | Aryl Bromide / Iodide | n-BuLi or t-BuLi | -78 to -100 °C | Very fast; regioselectivity determined by halogen position.[8] |
| Directed ortho-Metalation | Arene with strong DMG | s-BuLi / TMEDA | -78 °C | Regioselectivity controlled by the directing group.[10][12] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and phosphine ligand to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate the synthetic utility and comparative reactivity of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. joss.tcnj.edu [joss.tcnj.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of (3-Bromo-2-fluorophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the single crystal X-ray diffraction (SCXRD) analysis of derivatives of (3-Bromo-2-fluorophenyl)methanol. Due to the lack of publicly available crystallographic data for this compound itself, this guide focuses on the analysis of structurally related compounds, offering insights into their crystallographic parameters and the experimental protocols employed for their characterization. This information serves as a valuable resource for researchers working on the synthesis and structural elucidation of novel halogenated phenyl derivatives for applications in medicinal chemistry and materials science.
Performance Comparison of this compound Derivatives
| Parameter | Derivative 1: (E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one[1] | Derivative 2: 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H)[2] |
| Chemical Formula | C₁₇H₁₅BrO₃ | C₁₈H₁₂BrN₅O₆ |
| Molecular Weight | 347.20 g/mol | Not explicitly stated |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | P2₁2₁2₁[2] |
| a (Å) | 11.574 (6) | Not explicitly stated |
| b (Å) | 11.781 (6) | Not explicitly stated |
| c (Å) | 11.877 (6) | Not explicitly stated |
| α (°) | 91.857 (9) | 90 |
| β (°) | 107.021 (9) | 90 |
| γ (°) | 91.917 (9) | 90 |
| Volume (ų) | 1546.2 (13) | Not explicitly stated |
| Z | 4 | 1 (in the asymmetric unit)[2] |
| Temperature (K) | 298 | Not explicitly stated |
| Radiation | Mo Kα | Not explicitly stated |
| R-factor | 0.049 | Not explicitly stated |
| wR-factor | 0.135 | Not explicitly stated |
Experimental Protocols
The following sections detail the generalized methodologies for the key stages of single crystal X-ray diffraction analysis, applicable to this compound derivatives and other small organic molecules.
Crystal Growth
High-quality single crystals are paramount for successful SCXRD analysis. For organic compounds like substituted phenylmethanols, the most common and effective method is slow evaporation of a saturated solution.
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound to a moderate extent. Solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof, are often good starting points for phenylmethanol derivatives.
-
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has small perforations or with parafilm punctured with a few pinholes. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals. Crystals should be clear and have well-defined faces.
-
Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant oil.
-
Data Collection Parameters:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used.
-
Monochromatic X-ray radiation, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, is directed at the crystal.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement
The collected diffraction data is used to determine the three-dimensional arrangement of atoms within the crystal.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR.
-
Structure Refinement:
-
The initial structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors.
-
Software such as SHELXL, Olex2, or CRYSTALS is commonly used for structure refinement.
-
The quality of the final refined structure is assessed by various crystallographic indicators, including the R-factor (agreement factor) and the goodness-of-fit. A low R-factor (typically below 0.05 for small molecules) indicates a good fit between the model and the data.
-
The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are reported in a standard format, such as a Crystallographic Information File (CIF).
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a single crystal X-ray diffraction analysis.
Caption: A flowchart illustrating the key stages of single crystal X-ray diffraction analysis.
References
Validating the Structure of (3-Bromo-2-fluorophenyl)methanol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of (3-Bromo-2-fluorophenyl)methanol. It offers a detailed examination of the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, presenting representative experimental data, detailed protocols, and a comparison with an alternative substrate to highlight the influence of the fluorine substituent. The data presented herein is compiled from established methodologies for similar substrates to provide a robust framework for validating reaction products.
Performance Comparison of Cross-Coupling Reactions
The following tables summarize the expected outcomes for the Suzuki-Miyaura and Buchwald-Hartwig amination of this compound compared to a non-fluorinated analogue, (3-bromophenyl)methanol. This comparison illustrates the potential electronic effects of the ortho-fluoro group on reaction efficiency.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | (2-Fluoro-[1,1'-biphenyl]-3-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 88 |
| 2 | (3-Bromophenyl)methanol | ([1,1'-Biphenyl]-3-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Entry | Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | (2-Fluoro-3-(morpholin-4-yl)phenyl)methanol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | (3-Bromophenyl)methanol | (3-(Morpholin-4-yl)phenyl)methanol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 89 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific reactions of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl methanol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the phosphine ligand, such as XPhos (0.1 mmol, 10 mol%).
-
Catalyst Addition: Add the palladium source, such as Pd₂(dba)₃ (0.05 mmol, 5 mol%).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow for product validation.
Safety Operating Guide
Proper Disposal of (3-Bromo-2-fluorophenyl)methanol: A Guide for Laboratory Professionals
(3-Bromo-2-fluorophenyl)methanol is a halogenated organic compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of responsible research. This guide provides essential information for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information. General safety practices include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of vapors and direct contact with skin and eyes.
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate efficient and cost-effective disposal. This compound, being a halogenated organic compound, must be collected separately from non-halogenated organic waste.[1][2][3] This practice is important because the disposal methods for these two categories of waste are different, and mixing them can lead to increased disposal costs.[2]
Key Segregation Guidelines:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for halogenated organic waste.[1][3] The container should be in good condition with a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be labeled "Hazardous Waste" and should clearly identify the contents, including the full chemical name "this compound".[1][2] Do not use abbreviations or chemical formulas.[1] A running list of all constituents and their approximate percentages should be maintained.[4]
-
Incompatible Materials: Do not mix this compound waste with the following:
Storage of Chemical Waste
Accumulated waste must be stored safely pending disposal. The designated satellite accumulation area (SAA) in the laboratory should be used for short-term storage.
Storage Requirements:
-
Container Integrity: Keep the waste container tightly closed except when adding waste.[1][2]
-
Secondary Containment: Store the waste container in a secondary containment unit to prevent spills from spreading.
-
Location: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1][5]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste that is permitted to be stored in a laboratory's satellite accumulation area, which is typically around 25 gallons.[2]
Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed chemical waste disposal company. Laboratories must follow their institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) office.
General Disposal Steps:
-
Collection: Collect the this compound waste in the appropriately labeled halogenated waste container.
-
Request Pickup: Once the container is nearly full (e.g., ¾ full), arrange for its collection by following your institution's hazardous waste disposal request procedures.[2]
-
Professional Disposal: The waste will be transported to a specialized facility for disposal, which typically involves controlled incineration with flue gas scrubbing or other licensed chemical destruction methods.[5]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system or regular trash.[5]
Quantitative Data Summary
| Parameter | Guideline | Source Citation |
| pH of Waste Solution | If in solution, the pH should be adjusted to a neutral range of 6-9 before being accepted for some disposal streams. | [6] |
| Halogen Content | Waste is generally classified as "halogen-containing" if the halogen content is greater than 2%. | [6] |
| Satellite Accumulation | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory satellite accumulation area. | [2] |
| Container Fill Level | Fill waste containers to no more than ¾ full to prevent spills and allow for vapor expansion. | [2] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific community.
References
Personal protective equipment for handling (3-Bromo-2-fluorophenyl)methanol
Essential Safety and Handling Guide for (3-Bromo-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 261723-32-4). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. The following information is based on the known hazards of similar chemical compounds and established best practices for handling halogenated aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
To mitigate these risks, a comprehensive Personal Protective Equipment (PPE) plan is mandatory.
| Protection Type | Specific PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound should be performed in a certified chemical fume hood.
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the required PPE as specified in the table above.
-
Have a chemical spill kit readily accessible.
Handling:
-
Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.
-
Keep all containers of this compound tightly closed when not in use.
-
Avoid the generation of dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.[3]
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
Disposal Plan: Managing this compound Waste
Improper disposal of halogenated organic compounds can cause environmental harm and is subject to strict regulations.
Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste.
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous aqueous waste.[4]
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels must be collected in a designated solid hazardous waste container.[4]
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
